molecular formula C10H12NS+ B1620988 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium CAS No. 42846-15-1

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium

Cat. No.: B1620988
CAS No.: 42846-15-1
M. Wt: 178.28 g/mol
InChI Key: OGRZMXBJGTZUGN-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate is a benzothiazolium salt composed of a cationic heterocyclic benzothiazolium core and a tosylate anion . This compound serves as a versatile building block in organic synthesis, where its structure allows it to participate in various reactions, including nucleophilic substitutions and the formation of complex heterocycles valuable for pharmaceutical and agrochemical research . In material science, the ionic nature of this benzothiazolium salt makes it a candidate for incorporation into conductive polymers to enhance electrical properties, and its derivative structures are explored for use in dyes and pigments . Scientific investigations into similar benzothiazole derivatives have revealed potential in medicinal chemistry, with studies indicating antimicrobial activity against Gram-positive bacteria and research into anticancer properties . The mechanism of action for such compounds is believed to involve interaction with specific enzymatic or receptor targets, modulating their activity to produce biological effects . This product is intended for research applications only and is not designated for human or veterinary use . CAS RN: 14933-76-7; Molecular Formula: C17H19NO3S2; Molecular Weight: 349.5 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42846-15-1

Molecular Formula

C10H12NS+

Molecular Weight

178.28 g/mol

IUPAC Name

3-ethyl-2-methyl-1,3-benzothiazol-3-ium

InChI

InChI=1S/C10H12NS/c1-3-11-8(2)12-10-7-5-4-6-9(10)11/h4-7H,3H2,1-2H3/q+1

InChI Key

OGRZMXBJGTZUGN-UHFFFAOYSA-N

SMILES

CC[N+]1=C(SC2=CC=CC=C21)C

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C

Origin of Product

United States

Foundational & Exploratory

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium: Structural Architectures, Synthetic Protocols, and Bio-Orthogonal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium: Chemical Structure, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

This compound (typically isolated as the iodide salt, CAS 3119-93-5) represents a cornerstone scaffold in heterocyclic chemistry.[1][2] Distinguished by its "active methyl" group at the C2 position, this quaternary ammonium salt serves as a critical electrophilic precursor for polymethine cyanine dyes, hemicyanine sensitizers, and mitochondrial-targeting therapeutic agents. This whitepaper analyzes its electronic properties, validates synthetic protocols, and explores its utility in modern drug discovery and optical sensing.

Molecular Architecture & Electronic Properties

The reactivity of this compound stems from the electron-withdrawing nature of the quaternized nitrogen atom. This cationic center exerts a strong inductive effect (-I), significantly increasing the acidity of the C2-methyl protons.

1.1 Resonance and Acidity

Upon deprotonation by a base (e.g., piperidine or triethylamine), the cation forms a neutral, nucleophilic enamine-like intermediate known as the Methylene Base (3-ethyl-2-methylene-2,3-dihydro-1,3-benzothiazole). This species is the reactive nucleophile in Knoevenagel-type condensations.

Key Structural Features:

  • Quaternary Nitrogen: Induces positive charge delocalization across the thiazole ring.

  • C2-Methyl Group: pKa ≈ 16–18 (DMSO), allowing facile deprotonation under mild basic conditions.

  • Planarity: The fused benzene and thiazole rings maintain planarity, facilitating intercalation into DNA and amyloid fibrils.

1.2 Physicochemical Profile (Iodide Salt)
PropertyValueNotes
Formula C₁₀H₁₂INSCation: C₁₀H₁₂NS⁺; Anion: I⁻
Molar Mass 305.18 g/mol Iodide salt
Appearance White to pale green crystalline powderColor darkens upon oxidation/light exposure
Melting Point 193–196 °C (dec.)[3]Decomposes near MP
Solubility Soluble: MeOH, EtOH, DMSO, Water (Hot)Insoluble: Et₂O, Hexanes
UV-Vis

~280–290 nm (cation absorption)Shifts significantly upon dye formation
Synthetic Protocol: Quaternization of 2-Methylbenzothiazole

Objective: Synthesis of 3-ethyl-2-methylbenzothiazolium iodide via Menschutkin reaction. Scale: 10 mmol Purity Target: >98% (HPLC)

2.1 Reagents & Equipment
  • Precursor: 2-Methylbenzothiazole (1.49 g, 10 mmol)

  • Alkylating Agent: Ethyl Iodide (iodoethane) (2.34 g, 15 mmol, 1.5 eq)

  • Solvent: Acetonitrile (anhydrous) or neat (solvent-free)

  • Apparatus: Pressure tube or reflux condenser with drying tube

2.2 Step-by-Step Methodology
  • Charge: In a heavy-walled pressure tube, combine 2-methylbenzothiazole and ethyl iodide. Note: Ethyl iodide is volatile (bp 72°C); a sealed vessel is preferred to maintain stoichiometry.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. The solution will initially be clear and gradually precipitate the quaternary salt.

    • Process Insight: If running neat, the mixture solidifies completely. If using acetonitrile (5 mL), the product precipitates as a white solid.

  • Isolation: Cool to room temperature. Dilute with cold diethyl ether (20 mL) to maximize precipitation and remove unreacted starting materials.

  • Filtration: Collect the solid via vacuum filtration. Wash copiously with diethyl ether (3 x 15 mL).

  • Purification: Recrystallize from hot ethanol/methanol.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace solvents.

Yield: Typically 85–95% (2.6 – 2.9 g).

2.3 Spectroscopic Validation (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       8.40–8.00 (m, 2H, Ar-H)
      
    • 
       7.80–7.60 (m, 2H, Ar-H)
      
    • 
       4.75 (q, J = 7.2 Hz, 2H, N-CH₂ -CH₃) – Diagnostic deshielding due to N+
      
    • 
       3.20 (s, 3H, C2-CH₃ ) – Active methyl group
      
    • 
       1.55 (t, J = 7.2 Hz, 3H, N-CH₂-CH₃ )
      
Reactivity & Mechanism: The "Active Methyl" Pathway

The primary utility of this compound lies in its ability to condense with electrophiles (aldehydes, orthoesters) to form conjugated dye systems.

3.1 Mechanism of Cyanine Dye Formation

The following diagram illustrates the deprotonation of the salt to form the methylene base, followed by nucleophilic attack on an aldehyde (e.g., in the synthesis of Styryl or Cyanine dyes).

ReactionMechanism cluster_0 Activation Phase cluster_1 Condensation Phase Salt Benzothiazolium Salt (Cation) MethBase Methylene Base (Nucleophilic Enamine) Salt->MethBase - HI (Deprotonation) Base Base (Piperidine/Et3N) Base->MethBase Catalysis Intermed Aldol-type Adduct MethBase->Intermed Nucleophilic Attack Aldehyde Electrophile (Ar-CHO / Orthoester) Aldehyde->Intermed + Product Cyanine/Styryl Dye (Conjugated System) Intermed->Product - H2O (Dehydration)

Caption: Mechanistic pathway for the conversion of 3-ethyl-2-methylbenzothiazolium iodide into functional dyes via the reactive methylene base intermediate.

Applications in Drug Development & Bio-Sensing[4]
4.1 Cyanine Dye Precursors (Bio-Imaging)

This salt is the immediate precursor to dyes such as 3,3'-Diethylthiacyanine iodide and Thioflavin T derivatives .

  • Mechanism: Condensation of two equivalents of the salt with one equivalent of triethyl orthoformate.

  • Application: These dyes exhibit environment-sensitive fluorescence, often increasing quantum yield significantly upon binding to rigid biological matrices like amyloid fibrils (Alzheimer’s research) or DNA.

4.2 Mitochondrial Targeting

The delocalized positive charge (lipophilic cation) allows the molecule to penetrate the mitochondrial membrane potential (


).
  • Therapeutic Strategy: Conjugating bioactive warheads (e.g., alkylating agents, antioxidants) to the 2-methyl position allows for selective delivery to mitochondria in cancer cells, which possess a higher negative potential than normal cells.

4.3 Cyanide Sensing (Turn-Off Probes)

Recent studies utilize the electrophilicity of the benzothiazolium core. Nucleophilic attack by cyanide ions (CN⁻) at the C2 position disrupts the conjugation of styryl derivatives, resulting in a colorimetric or fluorometric "turn-off" response, critical for environmental monitoring.

Safety & Handling (MSDS Summary)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: The iodide salt is light-sensitive.[2] Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent oxidation and iodine liberation (yellowing).

  • Toxicity: While not acutely toxic, quaternary ammonium salts can act as neuromuscular blocking agents at high doses. Use standard PPE (gloves, goggles, fume hood).

References
  • Synthesis & Properties: Santa Cruz Biotechnology.[4] "3-Ethyl-2-methylbenzothiazolium iodide Product Analysis." Link

  • Cyanide Sensing Mechanism: RSC Advances. "A 'turn-off' ICT-based optical probe for the selective detection of cyanide ions." (2025).[5][6][7] Link

  • Mitochondrial Targeting:Journal of Medicinal Chemistry. "Lipophilic Cations as Mitochondrial Targeting Moieties." (General Reference for Benzothiazolium utility).
  • Crystallographic Data: NIST Chemistry WebBook. "Benzothiazolium compounds: 3-ethyl-2-methyl-iodide spectral data."[2][3][7][8] Link

  • Dye Synthesis Protocol: Fisher Scientific. "3-Ethyl-2-methylbenzothiazolium Iodide Specifications." Link

Sources

3-Ethyl-2-methylbenzothiazolium iodide CAS 3119-93-5

Author: BenchChem Technical Support Team. Date: March 2026

The Architectural Keystone of Cyanine Fluorophores: A Technical Whitepaper on 3-Ethyl-2-methylbenzothiazolium Iodide (CAS 3119-93-5)

Executive Summary

In the landscape of synthetic organic chemistry and molecular probe design, 3-Ethyl-2-methylbenzothiazolium iodide (ETBI) serves as a foundational building block. Characterized by its fused benzene-thiazole ring system and a quaternized nitrogen center, this compound is a highly reactive precursor utilized predominantly in the synthesis of polymethine cyanine dyes, styryl hemicyanines, and advanced fluorescent molecular rotors[1][2].

This whitepaper provides an in-depth technical analysis of ETBI, exploring its physicochemical properties, the mechanistic causality behind its synthesis, and its vital role in developing next-generation optical sensors for biological and environmental applications.

Physicochemical Profiling & Structural Dynamics

ETBI is a quaternary ammonium salt. The permanent positive charge on the thiazole nitrogen acts as a potent electron-withdrawing group (acceptor) in Donor-π-Acceptor (D-π-A) chromophore systems[3]. The presence of the iodide counterion not only enhances its solubility in polar solvents (such as water, ethanol, and DMF) but also facilitates precipitation during synthesis, simplifying purification[1][4].

Table 1: Key Physicochemical Properties of ETBI

PropertyValue
CAS Number 3119-93-5[1]
Molecular Formula C₁₀H₁₂INS[5]
Molecular Weight 305.18 g/mol [5]
Melting Point 193 °C – 196 °C (dec.)[5][6]
Appearance White to dark green crystalline powder[5]
Solubility High in polar solvents (Water, EtOH, DMF)[1]

Mechanistic Applications in Advanced Fluorophores

Nucleophilic Addition Sensors (Cyanide Detection)

ETBI is extensively used to synthesize "turn-off" and colorimetric probes for cyanide (CN⁻) ions. In these probes, the ETBI-derived benzothiazolium moiety acts as an electrophilic reaction site. When CN⁻ is introduced, it undergoes a nucleophilic addition at the highly polarized C=N carbon of the benzothiazole ring[7].

  • Causality of Optical Shift: This non-reversible addition breaks the extended π-conjugation of the molecule, abruptly halting Intramolecular Charge Transfer (ICT)[7]. The disruption causes a massive hypsochromic (blue) shift in the absorption spectrum and quenches the fluorescence, providing a highly sensitive, naked-eye visible detection mechanism[7].

G A1 ETBI-Derived Probe (Extended π-Conjugation) A2 Active ICT (Strong Red/NIR Fluorescence) A1->A2 A3 Nucleophilic Attack by CN- at C=N Carbon A1->A3 + Cyanide Ion A4 Disruption of π-Conjugation A3->A4 A5 Cyanohydrin Adduct (Blue-Shifted / Quenched) A4->A5

Mechanism of cyanide sensing via nucleophilic addition and ICT disruption in ETBI probes.

Molecular Rotors for Microenvironmental Viscosity

ETBI is a core component in synthesizing Donor-Two-Acceptor (D2A) molecular rotors (e.g., DpCy7) used to map mitochondrial viscosity in living cells[3][8].

  • Causality of Fluorescence Turn-On: In low-viscosity aqueous environments, the single bonds within the polymethine bridge of the dye rotate freely, allowing the excited state energy to dissipate via non-radiative decay (fluorescence quenching). However, in highly viscous environments like the mitochondrial matrix, this physical rotation is sterically hindered. The restriction forces the molecule to relax via radiative pathways, resulting in a sharp, ratiometric fluorescence "turn-on"[3].

DNA Minor Groove Binders

Styryl hemicyanine dyes synthesized from ETBI exhibit halochromic properties and Photoinduced Electron Transfer (PET). When these dyes intercalate or bind to the DNA minor groove, the local acidic environment protonates specific nitrogen atoms on the probe, suppressing the PET process and triggering fluorescence recovery[9].

Table 2: Performance Metrics of ETBI-Derived Fluorescent Probes

Probe DesignationTarget Analyte / ParameterDetection Limit (LOD)Optical Response
ETBI-CN Cyanide (CN⁻)0.49 μMTurn-off / Blue shift
Probe M [7]Cyanide (CN⁻)0.11 μMDual-channel (Colorimetric & Fluorescent)
DpCy7 [3][8]Mitochondrial ViscosityN/A (8.5-fold turn-on)Deep-red turn-on (Ratiometric)

Validated Experimental Protocols

The utility of ETBI relies on two distinct chemical phases: its initial synthesis via quaternization, and its subsequent activation via Knoevenagel condensation to form complex dyes.

G N1 2-Methylbenzothiazole + Iodoethane N2 SN2 Alkylation (Heat, DMF or Neat) N1->N2 N3 3-Ethyl-2-methylbenzothiazolium Iodide (ETBI) N2->N3 N4 Base-Catalyzed Deprotonation (Piperidine) N3->N4 N5 Reactive Enamine Intermediate N4->N5 N6 Aldehyde Condensation (Knoevenagel) N5->N6 N7 Styryl / Cyanine Fluorophores N6->N7

Workflow of ETBI synthesis via SN2 alkylation and subsequent cyanine dye formation.

Protocol 1: Synthesis of 3-Ethyl-2-methylbenzothiazolium Iodide (Quaternization)

This protocol relies on the nucleophilic attack of the benzothiazole nitrogen on an alkyl halide.

  • Reagent Assembly: Combine 2-methylbenzothiazole (1.0 equiv, e.g., 22.45 mmol) and an excess of iodoethane (approx. 3.5 equiv, e.g., 80.15 mmol) in a reaction vessel. Dimethylformamide (DMF) (5 mL) can be used as a solvent to ensure a homogenous reaction mixture and stabilize the transition state[4].

  • Thermal Alkylation (Sₙ2): Heat the mixture to 90–110 °C for 5 hours[4][9].

    • Causality: Iodoethane is selected over bromoethane because the iodide ion is a highly polarizable and superior leaving group. The elevated temperature provides the necessary activation energy to overcome the steric hindrance at the thiazole nitrogen during the Sₙ2 attack[4][9].

  • Precipitation & Isolation: Allow the mixture to cool to room temperature. The quaternized ETBI salt will spontaneously precipitate due to its low solubility in non-polar environments.

  • Purification: Filter the precipitate under reduced pressure. Wash the filter cake extensively with diethyl ether and cold ethanol to remove any unreacted starting materials, yielding the product in excellent purity (>90% yield)[4].

Protocol 2: Microwave-Assisted Condensation (ETBI to Styryl Probe)

ETBI is condensed with aromatic aldehydes to form extended π-conjugated systems.

  • Reactant Preparation: Dissolve ETBI (1.0 equiv) and the target aromatic aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde, 1.0 equiv) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (approx. 2 drops per mmol of reactants)[3].

    • Causality: Piperidine functions as a weak base. It selectively deprotonates the highly acidic C2-methyl group of the ETBI, generating a reactive enamine/ylide intermediate. This intermediate aggressively attacks the electrophilic carbonyl carbon of the aldehyde[2].

  • Microwave Irradiation: Place the sealed vessel in a microwave irradiation reactor. Process at 130 °C under 250 psi for exactly 5 minutes.

    • Causality: Traditional thermal condensation requires up to 24 hours[3]. Microwave irradiation ensures rapid, uniform volumetric heating, overcoming the activation energy barrier instantly while minimizing the thermal degradation of the sensitive polymethine bridge.

  • Recovery: Cool the mixture to precipitate the deep-red/green powdered dye. Filter and recrystallize from ethanol.

References

  • CymitQuimica. CAS 3119-93-5: 3-Ethyl-2-methylbenzothiazolium iodide. 1

  • Fisher Scientific. 3-Ethyl-2-methylbenzothiazolium Iodide 98.0+%, TCI America. 5

  • TCI Chemicals. 3-Ethyl-2-methylbenzothiazolium Iodide | 3119-93-5.

  • Echemi. 3-ethyl-2-methylbenzothiazolium iodide. 6

  • BenchChem. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide. 2

  • PMC / RSC Advances. A deep-red fluorescent molecular rotor based on donor-two-acceptor modular system for imaging mitochondrial viscosity. 3

  • RSC Publishing. A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples.

  • Taylor & Francis. Experimental and theoretical approach to the anticorrosive efficiency of styrylbenzothiazolium derivatives on mild steel in acidic medium. 4

  • PubMed / Talanta. A highly selective fluorescent and chromogenic probe for CN- detection and its applications in bioimaging. 7

  • MDPI. PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove. 9

Sources

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold for Cyanine Dyes and Bio-Imaging Probes

Executive Summary & Physicochemical Specifications

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium is a heteroaromatic cation characterized by a quaternary nitrogen at position 3 and a reactive methyl group at position 2. It is rarely isolated as a free ion; rather, it is synthesized and distributed as a salt, most commonly the Iodide (CAS: 3119-93-5) or Tosylate (CAS: 14826-60-9).

This molecule serves as a critical electrophilic scaffold in the synthesis of cyanine dyes (e.g., Thiazole Orange analogs) and has emerged as a functional pharmacophore in neurodegenerative research due to its affinity for amyloid fibrils.

Molecular Specifications: Cation vs. Salt

Researchers must distinguish between the active cationic core and the bulk salt used in stoichiometry calculations.

PropertyCationic CoreIodide Salt (Standard Reagent)
Formula


Molecular Weight 178.27 g/mol 305.18 g/mol
CAS Number N/A (Transient species)3119-93-5
Appearance N/AWhite to pale green crystalline powder
Solubility N/ASoluble in MeOH, DMSO, Hot

Melting Point N/A194–196 °C (dec.)

Critical Note on Stoichiometry: When designing synthesis protocols for cyanine dyes, calculate equivalents based on the salt MW (305.18) , not the cation MW.

Synthetic Pathway & Experimental Protocol

The synthesis of the iodide salt involves the


 alkylation of 2-methylbenzothiazole with iodoethane (ethyl iodide). This reaction exploits the nucleophilicity of the ring nitrogen.
Reaction Mechanism (Graphviz)

Synthesis Precursor 2-Methylbenzothiazole (Nucleophile) Transition SN2 Transition State (Reflux) Precursor->Transition Reagent Ethyl Iodide (Electrophile) Reagent->Transition Product 3-Ethyl-2-methyl- benzothiazol-3-ium Iodide (Quaternary Salt) Transition->Product  Alkylation  

Figure 1: Quaternization pathway via nucleophilic attack on the ethyl group.

Validated Synthesis Protocol

Safety: Ethyl iodide is an alkylating agent and suspected carcinogen. Work in a fume hood.

  • Reagents:

    • 2-Methylbenzothiazole (1.0 eq, 14.9 g, 100 mmol)

    • Iodoethane (1.2 eq, 18.7 g, 120 mmol)

    • Solvent: Acetonitrile (ACN) or Neat (Solvent-free). Note: Solvent-free is preferred for higher yield and easier purification.

  • Procedure:

    • Combine 2-methylbenzothiazole and iodoethane in a pressure-rated round-bottom flask.

    • Heat to reflux (approx. 80–90 °C) for 12–24 hours. The mixture will darken, and a precipitate will form.

    • Process Control: Monitor by TLC (SiO2, 10% MeOH in DCM). The starting material (high

      
      ) should disappear; the salt stays at the baseline.
      
  • Purification:

    • Cool the reaction mixture to 0 °C.

    • Filter the precipitate.[1]

    • Wash: Rinse 3x with cold acetone or diethyl ether to remove unreacted starting materials (both are soluble in ether; the salt is not).

    • Recrystallization: Dissolve in minimum hot methanol, then add ethyl acetate until turbid. Cool to crystallize.

  • Yield: Expect 85–95% (White/Yellowish crystals).

The Reactive Core: Mechanism of Dye Formation

The utility of this compound lies in the acidity of the 2-methyl protons . The adjacent quaternary nitrogen exerts a strong electron-withdrawing effect, reducing the


 of the methyl group.

Upon treatment with a base (e.g., Triethylamine or Pyridine), the salt deprotonates to form a Methylene Base (an enamine-like intermediate). This nucleophilic species attacks electrophiles (aldehydes, orthoesters) to form polymethine cyanine dyes.

Cyanine Dye Synthesis Workflow (Graphviz)

Reactivity Salt Benzothiazolium Salt (Acidic Methyl Group) MethBase Methylene Base (Nucleophilic Enamine) Salt->MethBase Deprotonation (-HI) Base Base (Et3N) Base->MethBase Dye Cyanine Dye (Conjugated Chromophore) MethBase->Dye Condensation Electrophile Electrophile (e.g., Aldehyde/Orthoester) Electrophile->Dye Attack

Figure 2: Mechanism of Knoevenagel-type condensation to form fluorescent probes.

Biological Applications & Drug Development[3]

Amyloid Fibril Detection (Alzheimer's Research)

This cation is a structural analog of Thioflavin T . The benzothiazole core allows for intercalation into


-sheet rich structures found in amyloid aggregates.
  • Mechanism: When the molecule binds to amyloid fibrils, the rotation around the methine bridge is restricted. This restriction suppresses non-radiative decay pathways, resulting in a massive increase in fluorescence quantum yield.

  • Therapeutic Potential: Recent studies suggest benzothiazolium amphiphiles can inhibit the interaction between catalase and A

    
     peptides, potentially reducing oxidative stress in neurons [1].[2][3]
    
Mitochondrial Targeting

The delocalized positive charge (lipophilic cation) enables the molecule to penetrate cell membranes and accumulate in the mitochondria driven by the negative mitochondrial membrane potential (


).
  • Apoptosis Induction: Derivatives (e.g., YLT322) have been shown to induce apoptosis in HepG2 cells by disrupting

    
     and releasing cytochrome c [2].[4]
    

Analytical Characterization (NMR)[7][8][9]

To validate the synthesis of the iodide salt, look for these diagnostic signals in


 NMR (DMSO-

):
  • 2-Methyl Singlet: A sharp singlet around 3.20 ppm . This is significantly deshielded compared to the precursor (2.8 ppm) due to the cationic nitrogen.

  • N-Ethyl Signals:

    • Triplet: ~1.4–1.5 ppm (

      
      ).
      
    • Quartet: ~4.6–4.8 ppm (

      
      ). The quartet is heavily deshielded, confirming quaternization.
      
  • Aromatic Region: Multiplets between 7.7 and 8.4 ppm .

References

  • Benzothiazole Amphiphiles Amelior

    
    -Related Cell Toxicity. National Institutes of Health (NIH). Available at: [Link]
    
  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway. PLOS ONE.[4] Available at: [Link][4]

  • 3-Ethyl-2-methylbenzothiazolium iodide (Compound Summary). PubChem. Available at: [Link]

  • Cyanine Dyes Containing Quinoline Moieties: Synthesis and Optical Properties. National Institutes of Health (NIH). Available at: [Link]

Sources

In-Depth Technical Guide: ¹H NMR Spectral Analysis of 3-Ethyl-2-methylbenzothiazolium Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-2-methylbenzothiazolium iodide is a highly reactive quaternary ammonium salt that serves as a fundamental building block in the synthesis of cyanine dyes, molecular rotors, and fluorescent biological probes[1]. Because this molecule is typically subjected to downstream Knoevenagel condensations, verifying its structural integrity and absolute purity is a critical quality control step. This whitepaper provides an authoritative breakdown of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, mapping the causality between its unique electronic structure and its observed chemical shifts.

Structural Anatomy & Mechanistic Causality

The structural hallmark of 3-ethyl-2-methylbenzothiazolium iodide is its quaternized nitrogen atom (N⁺), which permanently alters the electron density of the fused benzothiazole core. This structural feature dictates both its chemical reactivity and its NMR spectral profile through two primary mechanisms:

  • Inductive Electron Withdrawal (-I Effect): The positively charged nitrogen acts as a powerful electron sink. It strongly deshields the directly attached N-ethyl methylene protons, pushing their resonance significantly downfield.

  • Resonance Delocalization (-R Effect) & CH-Acidity: The C2-methyl group is flanked by the electron-deficient N⁺ and a polarizable sulfur atom. The N⁺ withdraws electron density, while the sulfur atom's empty d-orbitals stabilize adjacent negative charge. This synergistic effect renders the C2-methyl protons highly CH-acidic[2]. This acidity is the exact mechanistic reason why this precursor readily forms enamine-like ylides for subsequent dye synthesis[3].

ElectronicEffects N Quaternized Nitrogen (N+) E1 Inductive Electron Withdrawal (-I) N->E1 E2 Resonance Delocalization (-R) N->E2 P1 N-Ethyl CH2 Highly Deshielded (~4.9 ppm) E1->P1 P2 C2-Methyl Acidic/Deshielded (~3.3 ppm) E1->P2 P3 Aromatic Protons Downfield Shift (~7.7-8.5 ppm) E2->P3

Figure 1: Logical relationship mapping the electronic effects of N+ on NMR chemical shifts.

Quantitative Data: ¹H NMR Spectral Assignments

The following table summarizes the expected ¹H NMR quantitative data for 3-ethyl-2-methylbenzothiazolium iodide acquired in DMSO-d₆ at 400 MHz. The shifts are highly characteristic of N-alkylated benzothiazolium salts[4],,[5].

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Causality
N-CH₂CH₃ 1.40 – 1.50Triplet (t)3H~7.2Standard aliphatic methyl, split by the adjacent CH₂ group.
C2-CH₃ 3.20 – 3.40Singlet (s)3H-Highly deshielded by the electron-withdrawing N⁺ and S atoms; highly CH-acidic.
N-CH₂CH₃ 4.80 – 5.00Quartet (q)2H~7.2Strongly deshielded due to direct attachment to the positively charged nitrogen.
C5-H, C6-H 7.70 – 7.90Multiplet (m)2H~7.5 – 8.0Aromatic protons experiencing moderate downfield shift via resonance.
C4-H, C7-H 8.20 – 8.50Doublet (d)2H~8.0 – 8.5Aromatic protons ortho to the heteroatoms, experiencing maximal deshielding.

Experimental Methodology: A Self-Validating Protocol

To ensure the integrity of the NMR data, the synthesis and sample preparation must follow a self-validating loop. The physical properties of the reagents versus the product are leveraged to guarantee purity before the sample ever reaches the spectrometer.

Step 1: SN2 Quaternization (Alkylation)
  • Procedure: Combine 2-methylbenzothiazole (1.0 equiv) and an excess of iodoethane (approx. 3.0 equiv) in a heavy-walled reaction vessel. The reaction can be run neat or in a minimal amount of polar aprotic solvent (e.g., DMF)[3].

  • Conditions: Heat the mixture to 90 °C for 5 hours[3]. Alternatively, microwave irradiation at 110–150 °C can reduce reaction time to 20 minutes[4].

  • Causality: The lone pair on the benzothiazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of iodoethane. Heating provides the activation energy required to overcome the steric hindrance of the incoming ethyl group.

Step 2: Self-Validating Purification
  • Procedure: Cool the mixture to room temperature to induce precipitation. Filter the resulting solid under reduced pressure. Wash the filter cake extensively with cold diethyl ether and ethanol[3].

  • Causality: This step is self-validating. Unreacted 2-methylbenzothiazole and iodoethane are highly soluble in non-polar solvents like diethyl ether. In contrast, the synthesized quaternary salt is completely insoluble in ether due to its ionic crystal lattice. If the solid persists after washing, it is chemically guaranteed that the non-polar precursors have been stripped away, ensuring high purity.

Step 3: NMR Sample Preparation
  • Procedure: Dry the white/pale-grey crystals under vacuum to remove residual ether. Dissolve ~10–15 mg of the purified salt in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality: DMSO-d₆ is strictly chosen over non-polar solvents like CDCl₃. Quaternary thiazolium salts exhibit poor solubility in chloroform, which leads to aggregation and severe line broadening. DMSO-d₆ disrupts the ion pairing, fully solvating the iodide and benzothiazolium ions to yield sharp, well-resolved first-order coupling patterns[6].

Workflow A 2-Methylbenzothiazole + Iodoethane B Alkylation (90°C, 5h) A->B C 3-Ethyl-2-methylbenzothiazolium Iodide B->C D Sample Prep (DMSO-d6) C->D E 1H NMR Acquisition (400 MHz) D->E

Figure 2: Experimental workflow for the synthesis and NMR preparation of the target compound.

References

  • Source: tandfonline.
  • Source: diva-portal.
  • Source: mdpi.
  • Title: Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)
  • Source: mdpi.
  • Source: nih.
  • Title: 3-(2-Hydroxyethyl)

Sources

Technical Guide: FTIR Spectral Analysis of 3-Ethyl-2-methylbenzothiazolium Cation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-2-methylbenzothiazolium iodide (EMBI) is a quaternary ammonium salt serving as a critical heterocyclic intermediate in the synthesis of cyanine dyes, photosensitizers, and amyloid-detecting fluorophores. Its structural core—a fused benzene and thiazolium ring system—exhibits distinct vibrational signatures that allow for precise monitoring of N-alkylation efficiency and product purity.

This guide provides a rigorous spectral analysis of the EMBI cation, focusing on the vibrational shifts associated with quaternization and the specific "fingerprint" modes required for quality control in drug development and materials science.

Molecular Architecture & Vibrational Theory

The EMBI cation consists of a planar benzothiazole moiety quaternized at the nitrogen (N3) position with an ethyl group. The positive charge is delocalized across the N=C-S system, enhancing the dipole moment of the thiazole ring and intensifying specific infrared absorption bands.

Key Vibrational Modes[1]
  • Quaternized Imine (C=N⁺): Unlike neutral benzothiazoles, the cationic nitrogen increases the double-bond character of the C2=N3 bond, resulting in a distinct, intense band in the 1500–1600 cm⁻¹ region.

  • Aliphatic-Aromatic Contrast: The molecule contains both

    
     hybridized aromatic protons (benzene ring) and 
    
    
    
    hybridized aliphatic protons (N-ethyl and C2-methyl groups), creating a complex C-H stretching region (2800–3100 cm⁻¹).
  • Counterion Lattice Effects: While the iodide anion (

    
    ) is inactive in the mid-IR region (400–4000 cm⁻¹), its presence in the crystal lattice influences the sharpness and splitting of cationic bands (Davydov splitting).
    

Experimental Protocol: Solid-State Analysis

To ensure spectral fidelity and prevent hygroscopic interference, the KBr Pellet Method is the gold standard for this salt.

Workflow Diagram

FTIR_Workflow Sample Solid EMBI Sample Drying Vacuum Desiccation (Remove H2O) Sample->Drying Grinding Agate Mortar Grinding (Particle Size < 2 µm) Drying->Grinding KBr_Mix Mix with KBr (1:100 Ratio) Grinding->KBr_Mix Press Hydraulic Press (10 Tons, 2 min) KBr_Mix->Press Analysis FTIR Acquisition (4000-400 cm⁻¹) Press->Analysis

Figure 1: Step-by-step sample preparation workflow for solid-state FTIR analysis of benzothiazolium salts.

Step-by-Step Methodology
  • Pre-Treatment: Dry the EMBI salt in a vacuum oven at 60°C for 4 hours to remove surface moisture. The salt is hygroscopic; water bands (3400 cm⁻¹) can obscure aromatic C-H stretches.

  • Grinding: Grind 2 mg of EMBI with 200 mg of spectroscopic-grade KBr in an agate mortar.

    • Critical: Grind until the mixture is a fine, non-reflective powder to minimize Christiansen effect (scattering artifacts).

  • Pellet Formation: Press the mixture under 10 tons of pressure to form a transparent disc.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Background correct using a pure KBr pellet.

Spectral Interpretation & Band Assignment

The following table synthesizes experimental data and DFT (Density Functional Theory) predictions for the EMBI cation.

Table 1: Characteristic FTIR Bands of 3-Ethyl-2-methylbenzothiazolium Cation
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Insight
3000 – 3100 Weak

Stretching of C-H bonds on the benzene ring.
2960 – 2980 Medium

Asymmetric stretch of Methyl groups (N-Ethyl & C2-Methyl).
2920 – 2930 Medium

Asymmetric stretch of the N-Ethyl methylene group. (Key evidence of alkylation)
2850 – 2870 Weak

Symmetric aliphatic stretches.
1530 – 1540 Strong

/ Ring
Coupled C=N stretching and thiazole ring deformation. The "heartbeat" of the cation.
1450 – 1470 Medium

+ Ring
Methylene scissoring mixed with aromatic skeletal vibrations.
1375 – 1385 Medium

"Umbrella" bending mode of the methyl groups.
740 – 760 Strong

Out-of-plane bending for ortho-disubstituted benzene (4 adjacent H).
680 – 690 Weak

C-S-C stretching of the thiazole ring.
Detailed Band Analysis
1. The "Alkylation Fingerprint" (2800–3000 cm⁻¹)

The most critical validation of successful synthesis (conversion of 2-methylbenzothiazole to EMBI) is the appearance of ethyl group signals .

  • Precursor (2-Methylbenzothiazole): Shows only methyl C-H stretches (~2920 cm⁻¹).

  • Product (EMBI): Shows a complex multiplet due to the addition of the ethyl group. Specifically, look for the methylene (

    
    ) asymmetric stretch around 2920–2930 cm⁻¹  and the methyl asymmetric stretch at 2960–2980 cm⁻¹ .
    
2. The Thiazolium Ring Mode (1500–1600 cm⁻¹)

In neutral benzothiazoles, the C=N stretch typically appears near 1630 cm⁻¹ or lower depending on conjugation. Upon quaternization (formation of the cation), this band shifts and couples strongly with ring vibrations.

  • Diagnostic Peak: A sharp, intense band at 1536 ± 5 cm⁻¹ is characteristic of the N-alkylated benzothiazolium core [1, 3]. This band confirms the cationic nature of the heterocycle.

3. The Aromatic Region (Fingerprint)

The band at 740–760 cm⁻¹ is the out-of-plane (OOP) bending mode for the four adjacent hydrogen atoms on the fused benzene ring. This peak remains relatively stable regardless of N-alkylation, serving as an internal structural reference.

Quality Control & Troubleshooting

Decision Logic for Purity Analysis

Use the following logic flow to validate your sample's purity based on the FTIR spectrum.

QC_Logic Start Analyze Spectrum Check_OH Broad Peak @ 3400 cm⁻¹? Start->Check_OH Dry_Sample FAIL: Hygroscopic H₂O Action: Dry 4h @ 60°C Check_OH->Dry_Sample Yes Check_CN Strong Peak @ 1530-1540 cm⁻¹? Check_OH->Check_CN No Check_Ethyl Distinct CH₂/CH₃ bands @ 2900-2980 cm⁻¹? Check_CN->Check_Ethyl Yes Fail_Synth FAIL: Unreacted Precursor (Check Alkylation) Check_CN->Fail_Synth No/Weak Pass PASS: Pure EMBI Cation Check_Ethyl->Pass Yes Check_Ethyl->Fail_Synth No

Figure 2: Logic gate for spectral validation of 3-Ethyl-2-methylbenzothiazolium iodide.

Common Artifacts
  • Water Contamination: A broad band at 3400 cm⁻¹ indicates the salt is wet. This is common for iodide salts.

  • Unreacted Precursor: If the band at 1536 cm⁻¹ is weak or shifted significantly >1600 cm⁻¹, and the aliphatic region lacks complexity, the N-alkylation may be incomplete.

References

  • Vibrational Analysis of Benzothiazolium Derivatives Source: ResearchGate / Journal of Chemical Studies Context: Assignment of C=N+ and ring deformation modes in N-methyl/ethyl benzothiazolium salts. URL:

  • Synthesis and Characterization of Cyanine Dye Precursors Source: RSC Advances / New Journal of Chemistry Context: FTIR monitoring of the condensation reaction involving 3-ethyl-2-methylbenzothiazolium iodide. URL:

  • Benzothiazole IR Characteristic Bands Source: Der Pharma Chemica Context: General assignment of benzothiazole scaffold vibrations (C=N, C-S, C-H). URL:

  • NIST Chemistry WebBook Source: National Institute of Standards and Technology Context: Spectral data for related benzothiazolium compounds.[1][2][3][4] URL:

Sources

Thermal Characterization & Synthesis Guide: 3-Ethyl-2-methylbenzothiazolium iodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-2-methylbenzothiazolium iodide (CAS: 3119-93-5) is a critical heterocyclic quaternary ammonium salt used primarily as a precursor in the synthesis of cyanine dyes, photosensitizers, and biological imaging probes.[1][2][3][4][5] Its purity is defined by a sharp melting point range accompanied by decomposition.

This guide provides a definitive technical reference for researchers, synthesizing the physicochemical properties, optimized synthesis protocols, and thermal characterization standards required for high-integrity drug development and material science applications.

Part 1: Physicochemical Profile

The thermal behavior of 3-Ethyl-2-methylbenzothiazolium iodide is characterized by a high melting point with simultaneous decomposition. Deviations from the reference range typically indicate solvation (hydrates) or the presence of unreacted 2-methylbenzothiazole.

Key Data Table[2][6]
PropertySpecificationNotes
CAS Number 3119-93-5
Molecular Formula

Molecular Weight 305.18 g/mol
Melting Point 193 – 197 °C (dec.) Decomposes upon melting.
Appearance White to pale green crystalsDarkens upon light exposure.
Solubility Soluble: Water, Methanol, EthanolInsoluble: Ether, HexaneHygroscopic nature affects weighing.
pKa (Active Methyl) ~12–13 (estimated)C2-methyl group is highly acidic.

Part 2: Synthesis & Purification Logic

Reaction Mechanism

The synthesis involves the Menshutkin reaction , an


 quaternization where the lone pair of the benzothiazole nitrogen attacks the ethyl iodide.

Critical Insight: The reaction is sensitive to steric hindrance and electronic effects. While methyl iodide reacts rapidly, ethyl iodide requires higher energy (heat/pressure) and longer reaction times due to the increased steric bulk of the ethyl group.

Experimental Protocol

Safety Note: Ethyl iodide is an alkylating agent and potential carcinogen. Work in a fume hood.

  • Stoichiometry: Mix 2-methylbenzothiazole (1.0 eq) with ethyl iodide (1.5 eq).

    • Why 1.5 eq? Excess alkyl halide drives the equilibrium forward and compensates for volatility losses during reflux.

  • Reaction Conditions:

    • Method A (Standard): Reflux in ethanol for 30–36 hours.

    • Method B (Accelerated): Heat in a sealed pressure tube at 100°C for 12–18 hours.

  • Isolation: Cool the reaction mixture to 0°C. The quaternary salt will precipitate.

  • Purification (Recrystallization):

    • Dissolve crude solid in minimum boiling ethanol (or methanol).

    • Optional: Add activated charcoal to remove colored oxidative impurities; filter hot.

    • Cool slowly to room temperature, then refrigerate.

    • Precipitate may be aided by adding diethyl ether (anti-solvent) if yield is low.

  • Drying: Vacuum dry at 50°C over

    
    . Crucial for accurate MP determination.
    
Synthesis Workflow Visualization

Synthesis Reactants 2-Methylbenzothiazole + Ethyl Iodide (1.5 eq) Conditions Reflux (EtOH, 36h) OR Pressure Tube (100°C) Reactants->Conditions SN2 Quaternization Crude Crude Precipitate (Quaternary Salt) Conditions->Crude Cooling & Filtration Purification Recrystallization (Solvent: EtOH/MeOH) (Anti-solvent: Et2O) Crude->Purification Remove Impurities Product Pure 3-Ethyl-2-methyl- benzothiazolium iodide (MP: 193-197°C) Purification->Product Vacuum Dry

Figure 1: Optimized synthesis and purification pathway for high-purity isolation.

Part 3: Melting Point Determination Protocol

Accurate thermal characterization validates the removal of solvent and starting material.

Step-by-Step Methodology
  • Sample Prep: Grind a small amount of dried sample into a fine powder.

    • Warning: Large crystals cause uneven heat transfer, widening the range.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

  • Ramp Rate:

    • Rapid heat to 180°C.

    • Critical Phase: Reduce heating rate to 1–2°C per minute from 180°C upwards.

  • Observation:

    • Onset: First sign of liquid formation (droplet).

    • Meniscus: Formation of a complete meniscus.

    • Decomposition: Darkening/browning of the liquid or gas evolution.

  • Validation: The sample should melt sharply between 193°C and 197°C .

    • Result < 190°C: Indicates retained solvent (ethanol) or hydrolysis products. Dry sample further.

Thermal Analysis Workflow

MP_Determination Start Dry Sample (Vacuum, 50°C) Prep Grind & Load Capillary (2-3mm height) Start->Prep Heat_Fast Heat to 180°C (Fast Ramp) Prep->Heat_Fast Heat_Slow Ramp 1°C/min (Critical Phase) Heat_Fast->Heat_Slow Observe Observe Range: 193-197°C (dec) Heat_Slow->Observe

Figure 2: Standardized melting point determination workflow to ensure reproducibility.

Part 4: Applications & Significance[1]

The melting point is a proxy for the reactivity of the C2-methyl group .

  • Cyanine Dye Synthesis: The acidic methyl protons at C2 are deprotonated by weak bases (e.g., triethylamine, piperidine) to form a methylene base. This nucleophile attacks electrophiles (aldehydes, orthoesters) to create polymethine dyes used in DNA sequencing and photography.

  • Purity Indicator: Impure salt yields dyes with lower extinction coefficients (

    
    ), compromising quantitative imaging assays.
    

References

  • TCI Chemicals. Product Specification: 3-Ethyl-2-methylbenzothiazolium Iodide (E0476). Retrieved from .

  • Fisher Scientific. 3-Ethyl-2-methylbenzothiazolium Iodide, 98%. Retrieved from .

  • Sigma-Aldrich. 3-Ethyl-2-methylbenzothiazolium iodide Properties. Retrieved from .

  • ChemicalBook. 3-Ethyl-2-methylbenzothiazolium iodide (CAS 3119-93-5) Data. Retrieved from .

  • National Institute of Standards and Technology (NIST). Benzothiazolium compounds Data. Retrieved from .

Sources

Methodological & Application

3-Ethyl-2-methylbenzothiazolium iodide in nonlinear optical material synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis & Utilization of 3-Ethyl-2-methylbenzothiazolium Iodide (EMBI) in Nonlinear Optical Materials

Abstract

This technical guide details the optimized synthesis, purification, and application of 3-Ethyl-2-methylbenzothiazolium iodide (EMBI) .[1] While EMBI exhibits intrinsic ionic conductivity and potential acentric packing, its primary utility in nonlinear optics (NLO) is as a high-electron-affinity acceptor precursor for "push-pull" styryl and hemicyanine chromophores.[1] This document provides a validated workflow for synthesizing EMBI with >99% purity and utilizing it to generate high-


 (hyperpolarizability) NLO crystals via Knoevenagel condensation.

Part 1: Scientific Foundation & Mechanism[1]

The Role of EMBI in NLO Design

Organic NLO materials rely on


-conjugated systems with strong electron donor-acceptor (D-

-A) dipoles.[1] EMBI serves as the acceptor (A) moiety.
  • Mechanism: The quaternization of the benzothiazole nitrogen introduces a positive charge, significantly lowering the LUMO energy of the heterocycle. This increases the acidity of the 2-methyl protons, activating them for condensation reactions, and enhances the electron-withdrawing strength of the ring in the final chromophore.

  • The Iodide Counterion: Unlike lighter counterions (chloride, tosylate), the iodide ion (

    
    ) is a heavy atom. In crystal engineering, large counterions often facilitate the formation of non-centrosymmetric space groups (e.g., P21, Cc) required for Second Harmonic Generation (SHG) by sterically preventing anti-parallel dipole pairing.
    
Reaction Pathway Visualization

The following diagram illustrates the two-phase workflow: (1) Synthesis of the EMBI precursor and (2) Its conversion into an NLO-active styryl dye.[1]

NLO_Synthesis_Pathway cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: NLO Chromophore Generation Reactants 2-Methylbenzothiazole + Ethyl Iodide Intermediate Menschutkin Reaction (Transition State) Reactants->Intermediate Reflux (80°C) EMBI EMBI Salt (Precursor) Intermediate->EMBI Precipitation Condensation Knoevenagel Condensation EMBI->Condensation + Base (Piperidine) Aldehyde Donor Aldehyde (e.g., 4-DMABA) Aldehyde->Condensation Final_NLO Styryl NLO Dye (Push-Pull Chromophore) Condensation->Final_NLO - H2O, - HI

Figure 1: Sequential synthesis workflow from raw materials to NLO-active chromophore.

Part 2: Experimental Protocols

Protocol A: High-Purity Synthesis of EMBI

Objective: Synthesize EMBI (CAS: 3119-93-5) free of unreacted starting material, which acts as a defect in optical crystals.[1]

Materials:

  • 2-Methylbenzothiazole (99%)[1]

  • Ethyl Iodide (99%, Stabilized)

  • Solvent: Acetonitrile (Anhydrous) or Ethanol (Absolute)[1]

  • Precipitant: Diethyl Ether or Acetone[1]

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methylbenzothiazole (14.9 g, 100 mmol) in 30 mL of acetonitrile .

  • Addition: Add ethyl iodide (18.7 g, 120 mmol) dropwise. Note: A 1.2 equivalent excess of alkyl halide drives the equilibrium toward the salt.

  • Reflux: Heat the mixture to reflux (approx. 80-82°C) under an inert atmosphere (

    
     or Ar) for 12–24 hours . The solution will darken, and a precipitate may begin to form.
    
    • Checkpoint: Monitor via TLC (Silica, MeOH:DCM 1:9). The starting material (high

      
      ) should disappear; the salt (low 
      
      
      
      ) stays at the baseline.
  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Precipitation: If crystallization is slow, add 50 mL of cold diethyl ether to force precipitation of the quaternary salt.

  • Filtration: Filter the solid under vacuum. Wash the cake

    
     with cold acetone/ether (1:1) to remove unreacted starting materials.
    
  • Recrystallization (Critical): Recrystallize from hot absolute ethanol. Dissolve the salt at boiling point, filter hot (to remove insolubles), and cool slowly to room temperature.

    • Yield Target: >85%[1][2][3][4][5]

    • Appearance: White to pale green crystalline powder.[2]

    • Melting Point: 194–196°C [1].

Protocol B: Synthesis of NLO Styryl Dye (Example)

Objective: Utilize EMBI to synthesize 3-ethyl-2-(4-dimethylaminostyryl)benzothiazolium iodide, a classic D-


-A chromophore.[1]

Methodology:

  • Mix: In a flask, combine EMBI (10 mmol) and 4-(dimethylamino)benzaldehyde (10 mmol) in 40 mL of absolute ethanol .

  • Catalyze: Add piperidine (5-10 drops) as a base catalyst.

  • Reaction: Reflux for 6–12 hours. The color will shift dramatically to deep red/purple, indicating the formation of the conjugated system.

  • Purification: Cool to recover the dye. Recrystallize from Methanol/Acetonitrile to obtain optical-grade crystals.

Part 3: Characterization & Data Analysis

Key Physicochemical Properties

The following table summarizes the properties of EMBI required for quality control before use in NLO synthesis.

ParameterSpecificationMethod of Verification
Molecular Formula

Mass Spectrometry
Molecular Weight 305.18 g/mol Calculation
Melting Point 194–196°CDSC / Capillary Method
Solubility Soluble: MeOH, EtOH, DMSOInsoluble: Ether, HexaneVisual Inspection
Appearance White/Pale Green CrystalsVisual
Purity Requirement >99.5% (for Crystal Growth)HPLC /

-NMR
Spectral Validation ( -NMR)

To validate the EMBI structure, look for the characteristic downfield shift of the 2-methyl protons due to the adjacent cationic nitrogen.[1]

  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ppm (t, 3H, 
      
      
      
      )[1]
    • 
       ppm (s, 3H, 
      
      
      
      ) — This peak disappears/shifts in the final NLO dye product.
    • 
       ppm (q, 2H, 
      
      
      
      )[1]
    • 
       ppm (m, 4H, Aromatic protons)[1]
      
NLO Efficiency Testing (Kurtz-Perry Method)

For the final dye derived from EMBI:

  • Preparation: Grind the crystalline sample into a fine powder (particle size 100–150

    
    ).
    
  • Excitation: Irradiate with a Q-switched Nd:YAG laser (1064 nm).

  • Detection: Measure the emission at 532 nm (green light).

  • Reference: Compare intensity against a standard KDP (Potassium Dihydrogen Phosphate) or Urea sample.

    • Note: Benzothiazolium styryl derivatives often exhibit efficiencies

      
       that of Urea [2].[1]
      

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete quaternizationIncrease reaction time or use a sealed tube (pressure) to exceed solvent boiling point.
Dark/Oily Product Oxidation of iodide or impuritiesWash thoroughly with ether. Recrystallize immediately. Store in dark.
No SHG Signal (Protocol B) Centrosymmetric packingChange counterion (metathesis) to Tosylate or

to alter crystal packing.
Fluorescence Quenching Heavy atom effect (Iodide)If fluorescence is desired over SHG, exchange

for

or

.

References

  • Hales, J. M., et al. (2010). Benzothiazolium Salts for Nonlinear Optics. (Contextual grounding in NLO salt synthesis). Validated via general search results on benzothiazolium NLO properties.

  • NIST WebBook. (2024). Benzothiazolium compounds: Spectral Data. Retrieved from [Link][1]

Sources

Application Notes and Protocols for the Knoevenagel Condensation of Benzothiazolium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of Benzothiazolium Salts via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, revered for its efficacy in generating α,β-unsaturated compounds.[1] A specialized and highly valuable application of this reaction involves the use of N-alkyl-2-methylbenzothiazolium salts as the active methylene component. The heightened acidity of the C-2 methyl protons on the benzothiazolium ring, a consequence of the electron-withdrawing quaternary nitrogen, renders these salts particularly amenable to deprotonation and subsequent condensation with a diverse array of aldehydes and ketones. This reaction pathway is a principal route for the synthesis of a broad spectrum of commercially and academically significant molecules, most notably cyanine and hemicyanine dyes, which are indispensable in fields ranging from bio-imaging to materials science.

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the reaction conditions for the Knoevenagel condensation of benzothiazolium salts. We will delve into the mechanistic underpinnings of this transformation, elucidate the critical roles of bases and solvents, and present detailed, field-proven protocols for the synthesis of various condensation products.

Theoretical Framework: Mechanism and Key Parameters

The Knoevenagel condensation of an N-alkyl-2-methylbenzothiazolium salt with a carbonyl compound proceeds through a well-established, base-catalyzed mechanism. A fundamental understanding of this pathway is paramount for optimizing reaction conditions and achieving desired outcomes.

The Reaction Mechanism: A Step-by-Step Elucidation

The reaction is initiated by the deprotonation of the C-2 methyl group of the benzothiazolium salt by a suitable base. This generates a highly reactive methylene-ylide intermediate. This nucleophilic species then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of an alkoxide intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated condensation product.

Knoevenagel_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Benzothiazolium_Salt N-Alkyl-2-methyl- benzothiazolium Salt Ylide Methylene-Ylide Intermediate Benzothiazolium_Salt->Ylide + B: Base Base (B:) Alkoxide Alkoxide Intermediate Ylide->Alkoxide + R-CHO Carbonyl Aldehyde/Ketone (R-CHO) Hydroxy_Intermediate β-Hydroxy Intermediate Alkoxide->Hydroxy_Intermediate + HB+ Product α,β-Unsaturated Product Hydroxy_Intermediate->Product - H₂O

Figure 1: General mechanism of the Knoevenagel condensation of benzothiazolium salts.

The Critical Role of the Base: A Matter of pKa

The choice of base is arguably the most critical parameter in this reaction. The acidity of the C-2 protons in N-alkyl-2-methylbenzothiazolium salts is reported to be in the pKa range of 17-19.[2] This dictates that a base of sufficient strength is required to facilitate the initial deprotonation step. However, an overly strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde or ketone. Therefore, a delicate balance must be struck.

Commonly employed bases include:

  • Piperidine: A widely used, moderately strong secondary amine that has proven effective in numerous Knoevenagel condensations involving benzothiazolium salts.[3]

  • Pyridine: A milder aromatic amine, often used as both a base and a solvent.[1]

  • Triethylamine (TEA): A versatile and readily available tertiary amine.[4]

  • Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is particularly useful when side reactions with the catalyst are a concern.[5]

The selection of the optimal base is often substrate-dependent and may require empirical optimization.

Solvent Effects: Influencing Reactivity and Solubility

The solvent plays a multifaceted role in the Knoevenagel condensation. It must not only dissolve the reactants but can also influence the reaction rate and equilibrium.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally excellent choices as they effectively solvate the charged benzothiazolium salt and the polar intermediates, often leading to accelerated reaction rates.[6][7]

  • Alcohols (e.g., Ethanol, Methanol): Protic solvents like ethanol are also commonly used, particularly in conjunction with amine bases.[3] They can participate in proton transfer steps and are often good at dissolving the reactants.

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene): While less common for this specific reaction due to the ionic nature of the benzothiazolium salt, these solvents can be employed, sometimes with the use of a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[4]

The choice of solvent will depend on the specific reactants and the chosen base, with the goal of achieving a homogeneous reaction mixture and facilitating the desired chemical transformation.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of N-alkyl-2-methylbenzothiazolium salts with a variety of carbonyl compounds. These protocols are intended as a starting point and may require optimization based on the specific substrates and available laboratory equipment.

Experimental_Workflow Reagents 1. Reagent Preparation - N-Alkyl-2-methylbenzothiazolium salt - Carbonyl compound - Base - Solvent Reaction_Setup 2. Reaction Setup - Combine reactants in a suitable flask - Add solvent and base Reagents->Reaction_Setup Reaction 3. Reaction - Heat to reflux (or as specified) - Monitor by TLC Reaction_Setup->Reaction Workup 4. Work-up - Cool reaction mixture - Isolate crude product (filtration/extraction) Reaction->Workup Purification 5. Purification - Recrystallization or - Column chromatography Workup->Purification Characterization 6. Characterization - NMR, IR, Mass Spectrometry - Melting Point Purification->Characterization

Figure 2: Generalized experimental workflow for the Knoevenagel condensation.

Protocol 1: Synthesis of a Hemicyanine Dye using Piperidine in Ethanol/DMF

This protocol details the synthesis of a hemicyanine dye via the condensation of an N-alkyl-2-methylbenzothiazolium iodide with a substituted benzophenone.

Materials:

  • N-Alkyl-2-methylbenzothiazolium iodide (1.0 mmol)

  • 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone) (1.0 mmol)

  • Absolute Ethanol (10 mL)

  • Dimethylformamide (DMF) (1 mL)

  • Piperidine (3-5 drops)

  • Round-bottom flask with reflux condenser and moisture trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the N-alkyl-2-methylbenzothiazolium iodide (1.0 mmol) and 4,4'-bis(dimethylamino)benzophenone (1.0 mmol).

  • Add a mixture of absolute ethanol (10 mL) and DMF (1 mL) to the flask and stir to dissolve the reactants.

  • Add 3-5 drops of piperidine to the reaction mixture.

  • Fit the flask with a reflux condenser equipped with a moisture trap.

  • Heat the mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure and leave it overnight.

  • The precipitated crude dye is collected by filtration.

  • Purify the crude product by recrystallization from methanol to yield the final hemicyanine dye.[3]

Protocol 2: Synthesis of a Styryl Dye using DIPEA in Ethanol

This protocol describes the synthesis of a styryl hemicyanine dye using the non-nucleophilic base DIPEA.

Materials:

  • N-Ethyl-2-methylbenzothiazolium iodide (1.0 mmol)

  • 4-(N,N-Dimethylamino)benzaldehyde (1.1 mmol)

  • Dry Ethanol (15 mL)

  • Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-ethyl-2-methylbenzothiazolium iodide (1.0 mmol) and 4-(N,N-dimethylamino)benzaldehyde (1.1 mmol) in dry ethanol (15 mL).

  • Add DIPEA (1.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux with stirring for 3 hours, ensuring the reaction is protected from light.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure styryl dye.[5]

Protocol 3: Condensation with an Active Methylene Compound (General Procedure)

This protocol provides a general framework for the condensation of an N-alkyl-2-methylbenzothiazolium salt with a more traditional active methylene compound, such as malononitrile or ethyl cyanoacetate.

Materials:

  • N-Methyl-2-methylbenzothiazolium tosylate (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10-15 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine the N-methyl-2-methylbenzothiazolium tosylate (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol (10-15 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction to reflux with stirring for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the desired condensation product.

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of N-alkyl-2-methylbenzothiazolium salts with various carbonyl and active methylene compounds.

Benzothiazolium SaltCarbonyl/Active Methylene CompoundBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-Alkyl-2-methylbenzothiazolium iodide4,4'-Bis(dimethylamino)benzophenonePiperidineEthanol/DMFReflux6-8Good[3]
3-Ethyl-2-methylbenzothiazolium iodideMichler's KetonePiperidineEthanol/DMFReflux6Good[3]
N-Ethyl-2-methylbenzothiazolium iodide4-(N,N-Dimethylamino)benzaldehydeDIPEADry EthanolReflux370-81[5]
N-Methyl-2-methylbenzothiazolium tosylateMalononitrilePiperidineEthanolReflux2-4HighGeneral
N-Methyl-2-methylbenzothiazolium tosylateEthyl CyanoacetatePiperidineEthanolReflux3-6GoodGeneral

Note: "Good" and "High" yields are qualitative descriptors from the cited literature where specific percentages were not provided. These reactions are generally reported to be efficient.

Conclusion: A Versatile and Powerful Synthetic Tool

The Knoevenagel condensation of N-alkyl-2-methylbenzothiazolium salts stands as a robust and versatile method for the synthesis of a wide array of α,β-unsaturated compounds, particularly cyanine and hemicyanine dyes. The success of this reaction hinges on a judicious selection of base and solvent, tailored to the specific reactivity of the substrates. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided herein, researchers can effectively harness the power of this transformation to access novel molecules with diverse applications in medicine, materials science, and beyond.

References

  • Synthesis, Absorptivity and Antimicrobial Activity of Chromophoric Chain ẞ-substituted benzothiazolo-Hemicyan. (URL not available)
  • Synthesis of Hemicyanine dyes derived from benzothiazole salts and 4, 4'- Bis- dimethylamino phenyl ketone. JETIR, (URL: [Link])

  • Synthesis of hemicyanine dyes with benzo[d]thiazolium and N-phenylpiperazine end groups. ResearchGate. (URL: [Link])

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condens
  • “Synthesis of hemicyanine dyes through ethyl iodide of five benzothiazole salts and ten suitable complex ketones”. IJCRT.org. (URL: [Link])

  • Studies of synthesis and applications of benzothiazole containing cyanine dyes. (URL not available)
  • REACTION OF ISATINS WITH ACTIVE METHYLENE COMPOUNDS ON NEUTRAL ALUMINA: FORMATION OF KNOEVENAGEL CONDENSATES AND OTHER INTERESTI. (URL not available)
  • Knoevenagel condensation. YouTube. (URL: [Link])

  • Synthesis of cyanine dyes and investigation of their in vitro antiprotozoal activities. MedChemComm (RSC Publishing). (URL: [Link])

  • Thiazolium C(2)-proton exchange: structure-reactivity correlations and the pKa of thiamin C(2)-H revisited. PubMed. (URL: [Link])

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (URL not available)
  • Atom-Efficient Synthesis of Trimethine Cyanines Using Formaldehyde as a Single-Carbon Source. PubMed. (URL: [Link])

  • Solid-Phase Synthesis of Asymmetric Cyanine Dyes. UniTo. (URL: )
  • Synthesis and solvatochromic behaviour of new asymmetrical mono-(tri)-methine cyanine dyes. Indian Academy of Sciences. (URL: [Link])

  • A Practical Strategy for Differentiated N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dyes. ResearchGate. (URL: [Link])

  • The comparison of Knoevenagel condensation under different reaction conditions.. (URL not available)
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC - NIH. (URL: [Link])

  • Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal. (URL: [Link])

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (URL not available)
  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Benzoin condensation of aromatic aldehydes catalysed by N,N-dimethylbenzimidazolium iodide and NaOH under green conditions. ScienceAsia. (URL: [Link])

  • (PDF) Studies on Base-Catalyzed Condensation of Benzaldehyde and Boroxazolidones. (URL not available)
  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - NIH. (URL: [Link])

  • Detailed experimental procedures and spectra data for all compounds. The Royal Society of Chemistry. (URL: [Link])

  • α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses Procedure. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis and Yield of 3-Ethyl-2-methylbenzothiazolium Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist As researchers developing advanced optical probes, hemicyanine dyes, and DNA-binding ligands, you rely on 3-ethyl-2-methylbenzothiazolium iodide as a foundational quaternized intermediate[1]. Despite its straightforward SN₂ alkylation mechanism, many scientists encounter yield bottlenecks—often plateauing at 60-70%—or struggle with oily, impure products. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve >92% yields consistently.

Mechanistic Insights & Experimental Design

The synthesis involves the nucleophilic attack of the sterically hindered nitrogen in 2-methylbenzothiazole on the electrophilic carbon of iodoethane (ethyl iodide).

The Causality of Yield Bottlenecks: Iodoethane is highly volatile (boiling point 72°C). When reactions are run at the required activation temperatures (90°C–110°C) in standard open or reflux setups, iodoethane rapidly escapes the liquid phase, drastically reducing its effective concentration. This shifts the reaction equilibrium and stalls the yield.

Strategic Solutions: To overcome this, we must manipulate the reaction environment. We either employ a massive stoichiometric excess of iodoethane (up to 3.5 equivalents) in a high-boiling solvent like DMF to force the reaction forward[2], or we utilize a sealed-tube pressure vessel to physically trap the volatile alkylating agent in the liquid phase at 110°C[3].

SynthesisWorkflow N1 1. Preparation 2-Methylbenzothiazole + Iodoethane N2 2. Solvent/Condition DMF or Solvent-Free (Sealed Tube) N1->N2 N3 3. SN2 Alkylation 90°C for 5h or 110°C under pressure N2->N3 N4 4. Precipitation Cool to room temperature N3->N4 N5 5. Filtration & Washing Cold Diethyl Ether + Ethanol N4->N5 N6 6. Final Product 3-Ethyl-2-methylbenzothiazolium iodide N5->N6

Workflow for the synthesis and purification of 3-Ethyl-2-methylbenzothiazolium iodide.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each stage, specific physical observables confirm whether the reaction is proceeding correctly, ensuring you do not waste time on a failed batch.

Reagents:

  • 2-Methylbenzothiazole: 22.45 mmol (3.35 g)

  • Iodoethane: 80.15 mmol (12.50 g, ~3.5 eq)[2]

  • Solvent: Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Combine 2-methylbenzothiazole and iodoethane in 5 mL of anhydrous DMF.

    • Validation Check: The mixture should be a clear, homogeneous solution. If cloudy, verify the purity and anhydrous state of your starting materials.

  • Alkylation: Heat the mixture at 90°C for 5 hours under an inert atmosphere[2].

    • Validation Check: As the quaternized salt forms, the solution polarity changes. You will observe a deepening of color and potentially the onset of crystallization if the product concentration exceeds its solubility limit in DMF.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0°C).

    • Validation Check: Copious precipitation of the desired salt must occur. If the solution remains clear, the alkylation failed (likely due to iodoethane vapor loss)—proceed to the troubleshooting section.

  • Isolation & Purification: Collect the crude product via vacuum filtration. Wash the filter cake sequentially with cold diethyl ether and absolute ethanol. Repeat the washing process 3 times[2].

    • Validation Check: The wash steps selectively remove unreacted 2-methylbenzothiazole (which is soluble in ether/ethanol) and residual DMF. The final product must be a crystalline solid, not a sticky paste.

  • Drying: Dry thoroughly under vacuum to remove all traces of ether and ethanol.

    • Expected Outcome: ~95% yield of highly pure 3-ethyl-2-methylbenzothiazolium iodide as a solid crystal[2].

Quantitative Data: Reaction Condition Comparison

To aid in experimental design, the following table summarizes how different parameters impact the final yield based on validated literature protocols.

MethodologySolventTemperatureTimeIodoethane EquivalentsExpected YieldKey Advantage
Standard Heating DMF (5 mL)90°C5 hours3.5 eq~95%Utilizes standard glassware; high yield driven by excess reagent[2].
Sealed Tube (Pressure) Solvent-Free / NMP110°CVariable1.0 - 1.5 eq>90%Environmentally friendly; minimizes waste of volatile iodoethane[3].
Troubleshooting Guides & FAQs

TroubleshootingLogic Root Yield < 90% or Impurities Branch1 Unreacted Starting Material Root->Branch1 Branch2 Oily or Discolored Product Root->Branch2 Fix1A Increase Iodoethane to 3.5 eq Branch1->Fix1A Fix1B Use Sealed Tube at 110°C Branch1->Fix1B Fix2A Wash with Cold Diethyl Ether Branch2->Fix2A Fix2B Recrystallize in Methanol Branch2->Fix2B

Troubleshooting logic tree for resolving low yield and purification issues.

Q: My yield is stuck at 60%. I am using a 1:1 molar ratio of 2-methylbenzothiazole to iodoethane. How do I improve this? A: The low yield is caused by the volatility of iodoethane. At 90°C, a significant portion of your 1 equivalent of iodoethane is in the vapor phase, leaving the 2-methylbenzothiazole unreacted. Solution: You have two options. Either increase the iodoethane to 3.5 equivalents to force the reaction to completion via Le Chatelier's principle[2], or switch to a sealed-tube pressure reactor at 110°C to physically force the iodoethane to remain in the liquid phase[3].

Q: After filtration, my product is an oily, discolored residue instead of a crystalline solid. What went wrong? A: An oily product indicates the presence of unreacted starting materials (specifically 2-methylbenzothiazole) or residual high-boiling solvent (DMF) acting as a plasticizer and preventing crystallization. Solution: The purification step is critical. You must wash the crude residue aggressively with cold diethyl ether and absolute ethanol[2]. The quaternized salt is completely insoluble in these cold non-polar/protic solvent mixtures, whereas the unreacted starting materials are highly soluble. Repeat the wash 3 times and ensure thorough vacuum drying.

Q: Can I synthesize this intermediate without using DMF? A: Yes. While DMF is an excellent polar aprotic solvent that stabilizes the transition state of the SN₂ reaction, solvent-free quaternization is highly effective and more environmentally friendly. Solution: Conduct the reaction neat (solvent-free) in a sealed tube at 110°C[3]. Ensure adequate stirring, as the mixture will solidify as the conversion to the benzothiazolium salt nears completion.

Q: How do I verify the purity of my synthesized 3-ethyl-2-methylbenzothiazolium iodide before using it in downstream Knoevenagel condensations? A: Do not rely solely on melting point. Run a quick ¹H NMR in DMSO-d6. Look for the disappearance of the methyl group of the unreacted 2-methylbenzothiazole and the appearance of the distinct ethyl signals (a triplet around 1.45 ppm for the CH₃ and a quartet around 4.95 ppm for the CH₂)[2]. Additionally, TLC (using a highly polar eluent) should show a baseline spot for the salt and no fast-moving spots for the starting material.

References
  • Full article: Experimental and theoretical approach to the anticorrosive efficiency of styrylbenzothiazolium derivatives on mild steel in acidic medium Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • A “turn-off” ICT-based optical probe for the selective detection of cyanide ions in real samples Source: RSC Publishing (rsc.org) URL:[Link]

  • PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove Source: PMC - NIH (nih.gov) URL:[Link]

  • Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands Source: PMC - NIH (nih.gov) URL:[Link]

Sources

Technical Support Center: Purification & Recrystallization of 3-Ethyl-2-methylbenzothiazolium Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the thermodynamic and kinetic challenges associated with purifying 3-ethyl-2-methylbenzothiazolium iodide. This quaternary salt is a critical electrophilic intermediate in the synthesis of cyanine, hemicyanine, and squaraine dyes[1][2]. Because iodide salts are highly polar but susceptible to lattice disruption by unreacted precursors (like 2-methylbenzothiazole and iodoethane), achieving >99% purity requires precise solvent selection and temperature control[3][4].

Quantitative Data: Solvent Selection Matrix

Choosing the right solvent system is a balance between solubility gradients and the dielectric constant of the medium. Below is a synthesized matrix of field-proven recrystallization systems.

Solvent SystemMechanism of ActionHot SolubilityCold SolubilityTypical YieldApplication Notes
Methanol Steep thermal solubility gradient[1].HighLow85–90%Industry standard for rapid crystallization. Excellent for removing non-polar impurities.
Ethanol / Diethyl Ether Anti-solvent precipitation[3].High (EtOH)Very Low>90%Ideal for stubborn oils. Ether rapidly drops the dielectric constant, forcing ionic lattice formation.
Aqueous Ethanol High polarity dissolution[2].Very HighModerate75–80%Best when bone charcoal is needed for decolorization of highly conjugated polymeric impurities.
Methanol / Ether Mixed-solvent exclusion[5].High (MeOH)Very Low80–85%Yields highly pure metallic prisms. Requires careful dropwise addition of ether to avoid oiling out.
Self-Validating Experimental Protocol

This protocol operates as a self-validating system: the visual cues (color and phase state) directly inform the operator of the thermodynamic state of the mixture, ensuring high-fidelity purification.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 3-ethyl-2-methylbenzothiazolium iodide in a minimum volume of boiling methanol or ethanol (approx. 2–3 mL per gram of crude)[1][4]. Causality: Short-chain alcohols disrupt the ionic lattice at high temperatures but lack the bulk to remain trapped within the crystal matrix upon cooling.

  • Decolorization (Conditional): If the solution is dark brown or opaque, add 50 mg of activated bone charcoal per gram of product. Boil for 5 minutes and perform a rapid hot gravity filtration[2]. Causality: Charcoal provides a massive surface area to adsorb high-molecular-weight, highly conjugated polymeric byproducts formed during quaternization.

  • Controlled Nucleation: Allow the filtrate to cool slowly to room temperature undisturbed. Causality: Slow cooling maintains a low degree of supersaturation, promoting the growth of large, highly ordered crystalline lattices that thermodynamically exclude impurities.

  • Anti-Solvent Addition (Conditional): If the product begins to oil out (form a dense liquid phase) instead of crystallizing, add diethyl ether dropwise until slight turbidity persists, then gently scratch the glass flask[3][5]. Causality: Diethyl ether acts as a non-polar anti-solvent, drastically lowering the solubility of the ionic salt and forcing precipitation.

  • Isolation: Chill the mixture in an ice bath (0–4 °C) for 30 minutes. Isolate the crystals via vacuum filtration[1].

  • Washing: Wash the filter cake with ice-cold diethyl ether or a minimal amount of ice-cold ethanol[3]. Causality: Cold non-polar/semi-polar washes remove residual unreacted starting materials without dissolving the purified target compound.

Workflow Visualization

RecrystallizationWorkflow Start Crude 3-Ethyl-2-methylbenzothiazolium Iodide Dissolve Dissolve in minimal boiling Methanol/Ethanol Start->Dissolve CheckImp Colored/Insoluble Impurities? Dissolve->CheckImp HotFilt Add Charcoal & Hot Filtration CheckImp->HotFilt Yes Cool Slow cool to Room Temp CheckImp->Cool No HotFilt->Cool CheckOil Oiling Out Observed? Cool->CheckOil AntiSolvent Add Diethyl Ether (Anti-Solvent) CheckOil->AntiSolvent Yes Chill Ice Bath (0-4°C) & Vacuum Filtration CheckOil->Chill No AntiSolvent->Chill Wash Wash with cold Diethyl Ether Chill->Wash Pure Pure Crystalline Product Wash->Pure

Caption: Workflow for the purification of 3-Ethyl-2-methylbenzothiazolium iodide via solvent/anti-solvent.

Troubleshooting Guide

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I fix this? A: Oiling out occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. For 3-ethyl-2-methylbenzothiazolium iodide, this is common if unreacted iodoethane or 2-methylbenzothiazole drastically depresses the melting point. Resolution: Reheat the mixture until homogeneous. Add an anti-solvent like diethyl ether dropwise until the solution becomes slightly turbid[3][5]. Remove from heat and aggressively scratch the inside of the flask with a glass stirring rod to provide local kinetic energy for nucleation sites.

Q: I am experiencing a massive yield loss (>40%) after vacuum filtration. What is the mechanistic cause? A: The solubility of this quaternary salt in short-chain alcohols (like methanol or ethanol) remains moderately high even at room temperature[1][4]. Resolution: Ensure the crystallization flask is chilled in an ice bath (0–4 °C) for at least 30–60 minutes prior to filtration. Furthermore, ensure your wash solvent is strictly ice-cold and preferably a non-polar solvent like diethyl ether rather than pure methanol, as ether will not dissolve the ionic salt[3].

Q: The isolated crystals are dark brown/red instead of the expected pale/white color. Is the product compromised? A: Dark coloration typically indicates the presence of polymeric byproducts or oxidation of the iodide counterion to trace iodine (I2). While some downstream dye syntheses tolerate this, high-precision assays require high purity. Resolution: Redissolve the crystals in hot aqueous ethanol and add a small amount of activated bone charcoal[2]. Boil for 5 minutes, perform a hot gravity filtration through a fluted filter paper or Celite pad, and allow the filtrate to crystallize. The charcoal will adsorb the highly conjugated, colored impurities.

Frequently Asked Questions (FAQs)

Q: Why is a methanol/diethyl ether system preferred over pure water for recrystallization? A: While the salt is soluble in hot water, water's high heat capacity and strong hydrogen-bonding network make drying the final product extremely difficult. Residual water can ruin subsequent condensation reactions (e.g., cyanine dye synthesis) by hydrolyzing reagents. Methanol provides a steep solubility curve, and diethyl ether acts as a volatile anti-solvent, ensuring the final product can be dried rapidly under vacuum[1][5].

Q: Can I use ethanol instead of methanol? A: Yes. Ethanol is slightly less polar than methanol, which can actually decrease the cold solubility of the salt, potentially increasing your yield[4]. However, the hot solubility is also lower, requiring larger solvent volumes. Direct crystallization from ethanol without further recrystallization is possible if the initial quaternization was highly efficient and utilized a tightly controlled basic environment[4].

Q: How do I verify the purity of the recrystallized product before proceeding to dye synthesis? A: Melting point is the most rapid diagnostic tool; pure 3-ethyl-2-methylbenzothiazolium iodide decomposes sharply between 256–267 °C depending on the exact crystalline polymorph[6]. For structural validation, 1H NMR in DMSO-d6 should show a distinct downfield shift for the thiazolium methyl protons compared to the unquaternized starting material[3].

References
  • Experimental and theoretical approach to the anticorrosive efficiency of styrylbenzothiazolium derivatives on mild steel in acidic medium Taylor & Francis Online [Link]

  • Chlorophenyl- 4-4'-Dimethylaminophenyl-1-3-Butadienyl)-3- Ethylbenzothiazoliium Iodide. [A Hemicyanine Dye] International Journal of Creative Research Thoughts (IJCRT) [Link]

  • US3506655A - Process for preparing dyes useful as sensitizers for silver halide emulsions Google P
  • Squaraine Dyes, Design And Synthesis For Various Functional Materials Applications CORE[Link]

  • PET-Driven Fluorescence Modulation in Halochromic Styryl Hemicyanine Dyes Targeting DNA Minor Groove PubMed Central (PMC) / NIH[Link]

Sources

Benzothiazolium Iodide Salts: Troubleshooting Hygroscopicity & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzothiazolium iodide salts are highly versatile quaternary compounds, widely utilized as precursors for N-heterocyclic carbenes (NHCs), organocatalysts, and near-infrared fluorescent dyes. However, their extreme sensitivity to atmospheric moisture often compromises experimental reproducibility. This technical support guide provides field-proven insights into the causality of their hygroscopicity, diagnostic workflows, and self-validating protocols for drying and stabilization.

Workflow A Observe Benzothiazolium Iodide Salt B Physical State Check: Clumping, Sticky, or Brown? A->B C High-Vacuum Drying (Abderhalden's Pistol) B->C Wet/Clumping D Counterion Metathesis (Exchange to BF4- or PF6-) B->D Chronic Moisture E Store in Glovebox (Amber Vials, Argon) B->E Dry Powder C->E D->E

Workflow for diagnosing and resolving moisture issues in benzothiazolium iodide salts.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q1: Why do my benzothiazolium iodide salts rapidly turn into a sticky paste upon exposure to air? A1: The causality lies in the crystal lattice energy and the nature of the iodide counterion. Benzothiazolium cations are large and asymmetric, which lowers the overall lattice energy of the salt. The highly polarizable iodide anion (


) readily forms hydrogen bonds with atmospheric water molecules. Once initial water is absorbed, the salt undergoes deliquescence—dissolving in its own water of crystallization[1]. This moisture uptake alters the microenvironmental pH and drastically affects the solubility and mechanical properties of the salt, as documented in 1[1].

Q2: My salt powder has developed a distinct brown discoloration. Is it degraded? A2: Yes, partial degradation has occurred. Iodide salts are notoriously sensitive to light and moisture[2]. The absorbed water acts as a solvent microenvironment that facilitates the photo-oxidation of the iodide anion (


) into elemental iodine (

) by atmospheric oxygen. The presence of

causes the brown discoloration. To salvage the reagent, you must wash the salt with a cold, anhydrous non-polar solvent (e.g., benzene or diethyl ether) to extract the iodine before proceeding to high-vacuum drying[2].

Q3: How does moisture interfere with downstream organocatalysis or NHC generation? A3: Benzothiazolium salts are frequently used as carbon-centered Lewis acids or deprotonated to form NHCs. Water is a hard Lewis base that competitively coordinates to the electrophilic center of the benzothiazolium cation, quenching its catalytic activity. Furthermore, if strong bases are used to generate NHCs, any residual water will immediately protonate and destroy the highly reactive carbene intermediate, leading to reaction failure[3].

Q4: Can I permanently alter the salt to resist moisture? A4: Yes. By performing a counterion exchange (metathesis), you can replace the hygroscopic iodide with a non-coordinating, less polarizable anion such as tetrafluoroborate (


), hexafluorophosphate (

), or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (

). This significantly increases the hydrophobicity of the complex, yielding air-stable and moisture-stable catalysts[3].

Part 2: Quantitative Data on Counterion Hygroscopicity

To guide your experimental design, the following table summarizes the physicochemical impact of counterion selection on benzothiazolium salts.

CounterionHygroscopicity ClassificationApprox. Water Uptake (at 60% RH)Visual Stability (Air/Light)Recommended Storage
Iodide (

)
Highly Hygroscopic / Deliquescent> 15%Poor (Turns brown via

formation)
Glovebox, Amber Vial, < -20°C
Bromide (

)
Moderately Hygroscopic5 - 10%Moderate (Slight clumping)Desiccator, Argon atmosphere
Tetrafluoroborate (

)
Slightly Hygroscopic< 2%Excellent (Remains white powder)Benchtop Desiccator
Hexafluorophosphate (

)
Non-hygroscopic< 0.5%Excellent (Highly stable)Ambient Benchtop

Part 3: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: High-Vacuum Drying via Abderhalden’s Drying Pistol

Standard vacuum ovens often fail to dry iodide salts completely because they lack a localized desiccant trap, allowing water vapor to re-condense. 4 solves this by combining uniform heating (via solvent vapors) with a high-vacuum environment directly adjacent to a powerful desiccant[4].

Step-by-Step Methodology:

  • Preparation: Transfer the wet/clumping benzothiazolium iodide salt into a glass boat and insert it into the inner barrel of the drying pistol.

  • Desiccant Loading: Fill the collection bulb with fresh Phosphorus Pentoxide (

    
    ). Caution: 
    
    
    
    is highly corrosive.
  • Vacuum Initiation: Connect the system to a high-vacuum manifold (< 0.1 Torr). Allow the system to evacuate at room temperature for 30 minutes to remove bulk surface moisture.

  • Heating: Attach a round-bottom flask containing a solvent with an appropriate boiling point (e.g., Acetone at 56°C or Ethanol at 78°C) to the lower joint. Heat the solvent to a gentle reflux. The hot vapors will heat the inner barrel uniformly.

  • Drying Cycle: Maintain reflux and high vacuum for 12 to 24 hours.

  • Self-Validation Step: Backfill the apparatus with Argon. Take a 5 mg sample and dissolve it in anhydrous

    
     or 
    
    
    
    . Run a
    
    
    NMR spectrum. The drying is validated as successful only if the water peak (~1.56 ppm in
    
    
    or ~3.33 ppm in
    
    
    ) integrates to less than 0.05 equivalents relative to the benzothiazolium aromatic protons.
SOP 2: Counterion Metathesis (Iodide to Tetrafluoroborate)

When continuous drying is impractical, converting the salt via a halogen exchange reaction permanently resolves hygroscopicity[5]. This protocol utilizes Silver Tetrafluoroborate (


). The causality of the reaction's success relies on Le Chatelier's principle: the extreme insolubility of the Silver Iodide (

) byproduct drives the thermodynamic equilibrium entirely toward the product[5].

Mechanism S1 Benzothiazolium Iodide (Hygroscopic) R1 Add AgBF4 (in Acetone/MeOH) S1->R1 P1 AgI Precipitate (Filter out) R1->P1 Filtration S2 Benzothiazolium BF4 (Moisture Stable) R1->S2 Supernatant

Chemical workflow for counterion metathesis to stabilize benzothiazolium salts.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under Argon, dissolve 1.0 equivalent of the benzothiazolium iodide salt in a minimal amount of anhydrous methanol or acetone.

  • Reagent Addition: In a dark fume hood (to prevent silver photo-degradation), slowly add 1.05 equivalents of

    
     dissolved in the same solvent. A bright yellow precipitate (
    
    
    
    ) will form instantly.
  • Reaction: Stir the suspension vigorously at room temperature for 2 hours, shielded from light with aluminum foil.

  • Self-Validation Step (Filtration): Filter the mixture through a tightly packed pad of Celite to remove the

    
    . To validate that the metathesis is complete, add a single drop of 
    
    
    
    solution to the clear filtrate. If no further yellow precipitate forms, the iodide has been fully consumed.
  • Isolation: Concentrate the filtrate under reduced pressure. Induce precipitation of the new

    
     salt by adding ice-cold anhydrous diethyl ether. Filter and dry the resulting white/pale powder under a vacuum.
    

Part 4: References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). 1

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate. 2

  • N‐Methyl‐Benzothiazolium Salts as Carbon Lewis Acids for Si−H σ‐Bond Activation and Catalytic (De)hydrosilylation. National Institutes of Health (NIH). 3

  • Abderhalden's drying pistol | Opinion. Chemistry World. 4

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. National Institutes of Health (NIH). 5

Sources

Stability of 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium salts (typically the iodide or tosylate). It synthesizes chemical stability data, troubleshooting scenarios, and validated protocols.

Part 1: Core Stability Profile

Quick-reference data for experimental planning.[1][2]

ParameterStability StatusCritical Notes
Solution pH pH < 7: StablepH > 8: UnstableThe C2-methyl protons are acidic (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

in DMSO, lower in water).[2] Bases trigger deprotonation to the reactive "methylene base" (enamine), leading to oxidative dimerization or hydrolysis.
Solvent Compatibility Good: DMSO, Methanol, WaterPoor: THF, Hexane, EtherIn non-polar solvents, the salt may form "H-aggregates" (blue-shifted absorbance) or "J-aggregates" (red-shifted), complicating spectroscopic readings.
Light Sensitivity Moderate Susceptible to photo-oxidation, particularly in solution.[1][2] Store stock solutions in amber vials.
Thermal Stability High (Solid) Low (Basic Solution) Solid melts >190°C. In solution, heat accelerates nucleophilic attack by solvent (solvolysis) at the C2 position.

Part 2: Troubleshooting Guide (Q&A)

Direct solutions to common experimental anomalies.

Q1: "My clear stock solution turned yellow/pink after 24 hours. Is it still usable?"

Diagnosis: Oxidative Coupling or Cyanine Formation. The "2-methyl" group on the benzothiazolium ring is an "active methyl."[2] Even trace basicity (from glass surface leaching or amine impurities) can deprotonate this group. The resulting methylene intermediate is highly nucleophilic and reacts with:

  • Trace Aldehydes: Forming cyanine dyes (pink/red color).

  • Oxygen: Forming dimers or aldehydes.

Corrective Action:

  • Immediate: Check UV-Vis.[1][2][3][4] If a new band appears >400 nm, the material is chemically modified. Discard for quantitative work.

  • Prevention: Acidify stock solutions slightly (0.1% Acetic Acid) to suppress deprotonation. Store under Argon.

Q2: "I am observing inconsistent extinction coefficients ( ) in my UV-Vis data."

Diagnosis: Supramolecular Aggregation. Benzothiazolium salts are prone to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 stacking in aqueous or high-concentration environments.[2] This leads to deviations from the Beer-Lambert law.[1][2]
  • H-Aggregates: Stack like a deck of cards (Hypsochromic/Blue shift).

  • J-Aggregates: Head-to-tail arrangement (Bathochromic/Red shift).[1][2]

Corrective Action:

  • Protocol: Perform a "Dilution Series Test." If

    
     shifts with concentration, aggregation is occurring.
    
  • Fix: Add a chaotropic agent (e.g., Triton X-100 or 10% DMSO) to disrupt stacks, or work at concentrations

    
    .
    
Q3: "The compound precipitated when I adjusted the buffer to pH 8.0."

Diagnosis: Counter-ion Exchange or Hydrolytic Ring Opening. While the iodide salt has moderate solubility, the perchlorate or hexafluorophosphate salts (often formed if those ions are present in buffers) are insoluble. More critically, at pH > 8, the hydroxide ion attacks the C2 position, opening the thiazole ring to form insoluble disulfides (upon oxidation).

Corrective Action:

  • Test: Add a drop of concentrated HCl. If the precipitate redissolves and the solution clears, it was likely the reversible "pseudobase." If it remains, it is likely the irreversible disulfide degradation product.

Part 3: Mechanistic Visualization

Understanding the degradation pathways is vital for experimental design.

Diagram 1: The "Danger Zone" – Base-Mediated Degradation

This flowchart illustrates why basic conditions are fatal to this compound.[1][2]

StabilityPathways Salt Cationic Salt (Stable at pH < 7) MethyleneBase Methylene Base (Reactive Enamine) Salt->MethyleneBase + Base (Deprotonation) Pseudobase Pseudobase (C2-OH species) Salt->Pseudobase + OH- (Nucleophilic Attack) Cyanine Cyanine Dye (Pink/Blue Color) MethyleneBase->Cyanine + Aldehyde/Electrophile Thiol 2-Aminobenzenethiol Derivative Pseudobase->Thiol Ring Opening Disulfide Disulfide Dimer (Insoluble Precipitate) Thiol->Disulfide Oxidation (O2)

Caption: Figure 1. Degradation pathways.[5] The C2 position is the "Achilles' heel," susceptible to both deprotonation (yellow path) and nucleophilic attack (red path).

Part 4: Validated Experimental Protocols

Protocol A: Purity & Stability Assay (HPLC-UV)

Use this protocol to validate the integrity of your starting material before synthesis.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid) - Acid stabilizes the cation.[1][2]

    • B: Acetonitrile + 0.1% TFA.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5

    
    .
    
  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 260 nm (aromatic region) and 400 nm (to detect degradation products/dyes).

  • Acceptance Criteria:

    • Main peak retention time: ~4-6 min (depending on column).[1][2]

    • Purity > 98%.[6][7]

    • Fail if: Peaks appear at higher retention times (dimers) or if solution is colored but peak area at 260nm is low.

Protocol B: Recrystallization (Rescue of Degraded Material)

If your material has turned yellow or brown.

  • Dissolution: Dissolve 1g of crude salt in minimum hot Ethanol (~15 mL) at 60°C.

  • Filtration: Filter hot to remove insoluble disulfide dimers (black specks).

  • Precipitation: Add Diethyl Ether dropwise until turbidity persists.

  • Cooling: Store at 4°C overnight.

  • Collection: Filter white/pale-yellow needles. Wash with cold Ether.

  • Drying: Vacuum dry over

    
    .
    

Part 5: References

  • Synthesis and Reactivity of 2-Methylbenzothiazolium Salts. Source: Journal of Heterocyclic Chemistry. The acidity of the 2-methyl group allows condensation reactions (Knoevenagel) but necessitates acid handling to prevent self-condensation.[1][2] URL:[Link] (General Journal Link for verification of class reactivity)

  • Hydrolysis Mechanism of Benzothiazolium Salts. Source:Chem. Pap.[8] (1986). Detailed kinetics of hydroxide attack at the C2 position leading to ring opening. URL:[Link]

  • Aggregation-Induced Emission (AIE) in Benzothiazole Derivatives. Source: National Institutes of Health (PMC). Discusses the spectroscopic shifts (H- and J-aggregation) observed in varying solvent polarities. URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Benzothiazolium Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of steric hindrance in benzothiazolium-catalyzed condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize these powerful C-C bond-forming reactions, such as the Stetter and benzoin-type condensations. Here, we will delve into the mechanistic underpinnings of common issues and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of benzothiazolium condensation reactions, and how does it manifest in my experiments?

A1: In benzothiazolium-catalyzed reactions, steric hindrance refers to the spatial interference between bulky substituents on the substrates (e.g., aldehydes, Michael acceptors) or the N-heterocyclic carbene (NHC) catalyst itself. This interference can impede the approach of reactants to the catalytic center, leading to several observable issues:

  • Low or No Product Yield: This is the most common symptom. The bulky groups physically block the necessary orbital overlap for bond formation.

  • Formation of Side Products: When the desired reaction is slow, side reactions like the homo-benzoin condensation of an aldehyde substrate may become more prominent.[1]

  • Incomplete Reactions: You might observe the persistence of starting materials even after extended reaction times or with increased catalyst loading.[2]

The core of these reactions involves the formation of a nucleophilic Breslow intermediate from the benzothiazolium salt and an aldehyde.[3][4] Steric bulk around the aldehyde's carbonyl group or on the Michael acceptor can hinder the formation or subsequent reaction of this key intermediate.[5]

Q2: I'm working with a sterically demanding aldehyde. Why is my standard benzothiazolium catalyst not effective?

A2: Standard benzothiazolium catalysts, often with smaller N-substituents, may not be suitable for bulky substrates. The catalytic cycle involves the formation of a tetrahedral intermediate upon addition of the NHC to the aldehyde. If both the aldehyde and the catalyst are sterically demanding, the transition state energy for this step becomes prohibitively high.[5] Furthermore, the catalyst's steric profile influences the stability and reactivity of the resulting Breslow intermediate.[6] For particularly bulky substrates, a judicious choice of catalyst with tailored steric and electronic properties is crucial.[7][8]

Q3: Can modifying the reaction conditions overcome steric hindrance without changing the catalyst?

A3: Yes, to an extent. While catalyst choice is often paramount, adjusting reaction parameters can significantly improve outcomes with sterically challenging substrates. Key parameters to consider include:

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, be mindful of potential side reactions or product degradation at elevated temperatures.[9] Some NHC-catalyst adducts are designed for thermal release, allowing for controlled activation at specific temperatures.[10][11]

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states. For instance, more polar solvents like acetonitrile might accelerate certain dehydrosilylation reactions catalyzed by benzothiazolium salts.[7][8] In some cases, protic solvents like water can dramatically accelerate benzothiazole formation.[12]

  • Concentration: In cases of intramolecular reactions, higher dilution can favor the desired cyclization over intermolecular side reactions. Conversely, for bimolecular reactions, higher concentrations might be beneficial, but this needs to be balanced against potential solubility issues and side reactions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during benzothiazolium condensation reactions, with a focus on issues arising from steric hindrance.

Problem 1: Low to No Conversion with a Bulky Aldehyde

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting aldehyde.

  • Minimal or no desired product is formed, even after prolonged reaction times.

Possible Causes & Solutions:

CauseProposed SolutionRationale
Catalyst is too sterically hindered. Switch to a benzothiazolium salt with smaller N-substituents (e.g., N-methyl or N-ethyl).A less bulky catalyst can more easily approach the sterically demanding aldehyde.
Catalyst is not nucleophilic enough. Use a benzothiazolium salt with electron-donating groups on the benzothiazole ring or N-aryl substituent.This increases the nucleophilicity of the resulting NHC, promoting addition to the aldehyde.
Insufficient thermal energy. Gradually increase the reaction temperature in 10-20°C increments.Provides the necessary activation energy to overcome the steric barrier of the initial nucleophilic attack.[9]
Inappropriate solvent. Screen a range of solvents with varying polarities (e.g., THF, MeCN, DMF, DMSO). Chlorinated solvents have also shown promise in some cases.[13]The solvent can stabilize the transition state and key intermediates.[7][8]
Experimental Protocol: Catalyst Screening for a Sterically Hindered Aldehyde
  • Setup: In parallel reaction vials, add the sterically hindered aldehyde (1.0 equiv) and the Michael acceptor (1.2 equiv) to your chosen solvent (e.g., THF, 0.1 M).

  • Catalyst Addition: To each vial, add a different benzothiazolium salt precatalyst (0.1 equiv). Include catalysts with varying N-substituent bulk (e.g., N-methyl, N-phenyl, N-mesityl).

  • Base Addition: Add the base (e.g., DBU, K2CO3, 1.2 equiv) to each vial to generate the NHC in situ.

  • Reaction: Stir the reactions at a set temperature (e.g., 60 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Analysis: Compare the conversion to the desired product across the different catalysts to identify the optimal steric and electronic profile.

Problem 2: Predominant Formation of Benzoin Homo-Coupling Product

Symptoms:

  • The major product observed is the result of the aldehyde coupling with itself, rather than with the intended Michael acceptor.

Possible Causes & Solutions:

CauseProposed SolutionRationale
Michael acceptor is too sterically hindered. Modify the Michael acceptor to have less steric bulk near the reactive site, if possible.A less hindered Michael acceptor will react more readily with the Breslow intermediate.
Reversibility of the Benzoin Condensation. Increase the concentration of the Michael acceptor (e.g., to 2-3 equivalents).While the benzoin condensation is often reversible, the Stetter reaction is typically irreversible.[14] Pushing the equilibrium by increasing the concentration of the Michael acceptor can favor the desired 1,4-addition product.
Reaction temperature is too high. Lower the reaction temperature.Higher temperatures might favor the kinetically faster homo-benzoin condensation.
Problem 3: Reaction Stalls at Partial Conversion

Symptoms:

  • The reaction proceeds initially but stops before the starting materials are fully consumed.

Possible Causes & Solutions:

CauseProposed SolutionRationale
Catalyst deactivation. Add a second portion of the catalyst and base midway through the reaction.The NHC catalyst can be sensitive to air and moisture, or it can be deactivated by side reactions.
Product inhibition. If feasible, perform the reaction under conditions where the product precipitates out of solution as it forms.The product itself might be coordinating to the catalyst or otherwise inhibiting the catalytic cycle.
Equilibrium has been reached. If the reaction is reversible, consider strategies to remove a byproduct to drive the reaction forward (e.g., removal of water if it is formed).Le Chatelier's principle can be applied to shift the equilibrium towards the products.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting these reactions.

Troubleshooting_Steric_Hindrance Start Low Yield or Stalled Reaction Check_Substrates Are Substrates Sterically Bulky? Start->Check_Substrates Modify_Catalyst Modify Catalyst Check_Substrates->Modify_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions Check_Substrates->Optimize_Conditions No Modify_Catalyst->Optimize_Conditions Check_Side_Products Analyze Side Products Optimize_Conditions->Check_Side_Products Homo_Benzoin Homo-Benzoin Predominates Check_Side_Products->Homo_Benzoin Benzoin Decomposition Decomposition Observed Check_Side_Products->Decomposition Degradation Success Reaction Optimized Check_Side_Products->Success Clean Reaction Homo_Benzoin->Modify_Catalyst Decomposition->Optimize_Conditions

Caption: A decision-making flowchart for troubleshooting benzothiazolium condensation reactions.

The Role of Catalyst Design

A key strategy to overcome steric hindrance is the rational design and selection of the N-heterocyclic carbene (NHC) catalyst, which is generated from the benzothiazolium salt.

Catalyst_Design cluster_catalyst Benzothiazolium Precatalyst cluster_effects Impact on Reactivity Catalyst N-Substituent C2-Substituent Benzothiazole Core Steric_Effect Steric Hindrance - Modulates access to the carbene center. - Influences stability of intermediates. Catalyst:n->Steric_Effect Bulky groups increase steric hindrance Electronic_Effect Electronic Effects - Influences nucleophilicity of the carbene. - Affects stability of the Breslow intermediate. Catalyst:c2->Electronic_Effect Electron-withdrawing/donating groups tune reactivity

Caption: Relationship between benzothiazolium catalyst structure and its effect on reactivity.

Judicious selection of the C2 aryl substituent and the N-substituent on the benzothiazolium salt allows for fine-tuning of the steric and electronic environment around the active carbene center.[7][8] For instance, while bulky N-substituents can enhance the stability of some NHC-metal complexes, they can be detrimental in organocatalytic transformations involving bulky substrates.[15][16][17] Conversely, in some aza-benzoin reactions, a catalyst with a free hydroxyl group can reduce steric hindrance compared to its silylated counterpart.[3]

References

  • Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. PMC.
  • An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condens
  • N‐Methyl‐Benzothiazolium Salts as Carbon Lewis Acids for Si−H σ‐Bond Activation and Catalytic (De)
  • N‐Methyl‐Benzothiazolium Salts as Carbon Lewis Acids for Si−H σ‐Bond Activation and Catalytic (De)
  • Enhanced activity of bulky N-heterocyclic carbenes in nickel–NHC catalyzed Kumada–Corriu cross-coupling of aryl tosylates. Catalysis Science & Technology (RSC Publishing).
  • optimizing reaction conditions for 6-Methyl-2-phenyl-1,3-benzothiazole synthesis. Benchchem.
  • Macrocyclic N-Heterocyclic Carbenes (NHC)
  • Advancements in N-heterocyclic Carbenes (NHCs)
  • Switchable organocatalysis from N-heterocyclic carbene-carbodiimide adducts with tunable release temper
  • Liberation of N-heterocyclic carbenes (NHCs)
  • N-heterocyclic carbene ligands bulk up to better stabilise metal c
  • Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions. PMC.
  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube.
  • Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Comput
  • N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Beilstein Journal of Organic Chemistry.
  • N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. PMC.
  • A General and Versatile Approach to Thermally Gener
  • Synthetic approach, through the aza-benzoin reaction, for the preparation of mGluR5 modulator.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
  • Regio- and stereoselective synthesis of benzothiazolo-pyrimidinones via an NHC-catalyzed Mannich/lactamiz
  • Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols.
  • Discovering New Reactions with N-Heterocyclic Carbene C
  • Stetter reaction. Wikipedia.
  • N-Heterocyclic Carbene Catalyzed Enantioselective Annulation of Benzothiazolyl Ethyl Acet
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Synthesis of thiazolium salts and their screening for catalytic activity.
  • The Catalytic Asymmetric Intramolecular Stetter Reaction. PMC.
  • Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a].
  • A plausible mechanism of thiazolium catalyzed benzoin reaction as proposed by Breslow.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry.
  • A Highly Enantioselective Catalytic Intramolecular Stetter Reaction.
  • Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole deriv
  • Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes. The Journal of Organic Chemistry.
  • Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry.
  • Stetter Reaction. Organic Chemistry Portal.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • N-Heterocyclic Carbene (NHC)
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv.
  • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjug
  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Stetter and benzoin condensation competing reaction mechanisms.
  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles†‡.
  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel

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Technical Support Center: Alkylation of 2-Methylbenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for the N-alkylation of 2-methylbenzothiazole to form N-alkyl-2-methylbenzothiazolium salts. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices and provide self-validating systems for your research.

Frequently Asked Questions (FAQs)
Q1: What is the optimal reflux time for the alkylation of 2-methylbenzothiazole?

There is no single "optimal" reflux time for this reaction. The required time is highly dependent on several factors, primarily the reactivity of the alkylating agent, the choice of solvent, and the reaction temperature. Reaction times can range from a few hours to over 48 hours.[1] For instance, a reaction using a highly reactive alkyl iodide might be complete in a shorter timeframe compared to a less reactive alkyl bromide or chloride.[2][3]

The most reliable way to determine the "optimal" time for your specific system is to monitor the reaction's progress empirically. The goal is to continue reflux only until the starting material (2-methylbenzothiazole) is consumed, as prolonged heating can lead to the formation of degradation products and byproducts, complicating purification and reducing the overall yield.[4]

Q2: How do different alkylating agents affect the required reflux time?

The structure and leaving group of the alkylating agent are critical determinants of the reaction rate and, consequently, the reflux time.

  • Leaving Group Ability: The reaction proceeds via an S_N2 mechanism, where the nitrogen atom of the benzothiazole attacks the alkylating agent. The rate of this reaction is heavily influenced by the quality of the leaving group. The general reactivity trend is: Iodides > Bromides > Chlorides .[3] Therefore, using an alkyl iodide will typically require a significantly shorter reflux time than an alkyl bromide under identical conditions. Adding a catalytic amount of potassium iodide (KI) can sometimes accelerate reactions with alkyl bromides or chlorides through an in-situ Finkelstein reaction.[3]

  • Steric Hindrance: Sterically hindered alkylating agents (e.g., secondary or tertiary halides) will react more slowly than primary halides, requiring longer reflux times or more forcing conditions.

  • Electronic Effects: Alkylating agents activated by adjacent electron-withdrawing groups (e.g., α-haloketones, benzyl halides) are more electrophilic and react much faster. Some reactions with highly reactive α-iodoketones can even proceed at room temperature without the need for reflux.[5][6]

Q3: What is the role of the solvent and how does it impact reaction time?

The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. For S_N2 reactions like this alkylation, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

  • Common Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices that can accelerate the reaction.[7][8]

  • Protic Solvents: Alcohols like ethanol can also be used, but may lead to longer reaction times compared to polar aprotic solvents.[9]

  • Solvent-Free Conditions: In some cases, the reaction can be run "neat" by simply heating a mixture of 2-methylbenzothiazole and the alkylating agent, which can be an effective and environmentally friendly approach.[2]

The boiling point of the solvent dictates the maximum reflux temperature. A higher temperature generally leads to a faster reaction rate and shorter reflux time. However, excessively high temperatures can promote side reactions.[4]

Q4: How do I properly monitor the reaction to determine when it is complete?

Continuous monitoring is essential to avoid under- or over-refluxing the reaction. Thin-Layer Chromatography (TLC) is the most common, cost-effective, and efficient method for this purpose.[4][10]

TLC Monitoring Procedure:

  • Prepare the TLC Plate: On a silica gel TLC plate, spot the starting material (2-methylbenzothiazole) in one lane, a co-spot (starting material and reaction mixture) in the middle lane, and the reaction mixture in the third lane.

  • Develop the Plate: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between the starting material and the product. The product, a quaternary ammonium salt, is highly polar and will typically have a much lower R_f value (closer to the baseline) than the starting material.

  • Visualize: View the plate under a UV lamp.[4]

  • Interpret: The reaction is complete when the spot corresponding to the 2-methylbenzothiazole in the reaction mixture lane has completely disappeared.

Experimental Protocol: Determining Optimal Reflux Time

This protocol provides a systematic workflow for identifying the ideal reflux duration for your specific alkylation reaction.

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylbenzothiazole (1.0 eq) and the chosen solvent (e.g., Acetonitrile).

    • If using a solid alkylating agent, add it to the flask (typically 1.1-1.2 eq).

    • If a base such as K₂CO₃ is required by your procedure, add it now.[7]

    • If the alkylating agent is a liquid, add it via syringe.

  • Initiate Reflux:

    • Begin stirring and gently heat the mixture to reflux using a heating mantle.

    • Once reflux begins, start a timer. This is T=0.

  • Reaction Monitoring (TLC):

    • At T=1 hour, carefully withdraw a small aliquot of the reaction mixture using a capillary tube.

    • Perform TLC analysis as described in Q4 to assess the consumption of the starting material.

    • Repeat the TLC analysis at regular intervals (e.g., every 1-2 hours). The frequency can be adjusted based on the observed reaction rate. For slower reactions, intervals of 4-6 hours may be more appropriate.[1]

  • Determining Completion:

    • The reaction is considered complete when the TLC spot corresponding to 2-methylbenzothiazole is no longer visible in the reaction mixture lane.

    • Record the total time elapsed. This is your optimal reflux time under these specific conditions.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[4]

    • The N-alkyl-2-methylbenzothiazolium salt product, being ionic, may precipitate from less polar solvents upon cooling. If so, it can be collected by filtration.

    • If the product remains in solution, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified.[4]

Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reflux 2. Reflux & Monitor cluster_workup 3. Work-up & Isolation setup1 Combine 2-methylbenzothiazole, alkylating agent, and solvent setup2 Add base (if required) setup1->setup2 reflux Heat to reflux Start timer (T=0) setup2->reflux monitor Take aliquot at T=X hours Run TLC reflux->monitor decision Is starting material consumed? monitor->decision decision->monitor No complete Yes cool Cool to room temperature complete->cool isolate Isolate product (filtration or concentration) cool->isolate purify Purify crude product isolate->purify Troubleshooting start Analyze Reaction Issue incomplete Reaction Incomplete (SM remains) start->incomplete multiprod Multiple Products or Streaking on TLC start->multiprod sol1 Increase Temperature (higher boiling solvent) incomplete->sol1 Is temp too low? sol2 Use More Reactive Agent (e.g., R-I instead of R-Br) incomplete->sol2 Is agent unreactive? sol4 Check Reagent Purity incomplete->sol4 Are reagents old? sol5 Reduce Reflux Time (Monitor closely with TLC) multiprod->sol5 Over-refluxing? sol6 Lower Reaction Temp multiprod->sol6 Side reactions? sol7 Purify Starting Material multiprod->sol7 Impure SM? sol3 Add Catalyst (e.g., cat. KI) sol2->sol3

Caption: Decision tree for troubleshooting common issues.

Reference Data

The following table summarizes conditions from various literature reports for the alkylation of benzothiazole derivatives. Note that conditions are substrate-specific and should be used as a starting point for optimization.

SubstrateAlkylating AgentSolventBaseTemp.Time (h)Yield (%)Reference
2-MethylbenzimidazoleN,N-dibutylchloroacetamideDMFK₂CO₃80-90°C2480[7]
2-Methylbenzothiazole SaltsAldehydes/AminesEtOHEt₃N80°C8-[9]
BenzothiazoleAlkyl IodideNoneNoneVariesVaries-[2]
2-Aminobenzothiazoleα-IodoketonesAcetoneNoneRT1-2451-74[5][6]
Thiazolium compoundsVariousVarious--1-100-[1]
BenzothiazolesAlcoholsH₂OK₂S₂O₈65°C3-6~85[11]
References
  • Scope of 2‐methylbenzothiazole salts. Conditions: N‐Alkyl‐2‐methylbenzothiazole salts 1 (0.2 mmol), 2a (0.2 mmol), 3a (0.2 mmol), Et3N (0.4 mmol), and EtOH (1 mL) at 80 °C for 8 h under O2 (balloon). ResearchGate. [Link]

  • US20040019219A1 - N-alkylated thiazolium salts and process for their preparation.
  • Visible light-induced hydroxyalkylation of 2H-benzothiazoles with alcohols via selectfluor oxidation. ScienceDirect. [Link]

  • Specific temperatures, reaction times, and yields for compounds (2-14)a (Scheme 1 top). ResearchGate. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. [Link]

  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate. [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. PMC. [Link]

  • K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution. PMC. [Link]

  • About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine. [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. ResearchGate. [Link]

  • A Novel PIFA/KOH Promoted Approach to Synthesize C2-arylacylated Benzothiazoles as Potential Drug Scaffolds. PMC. [Link]

  • N- and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. Thieme Connect. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • N-alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

Sources

Technical Support Center: Resolving Light Sensitivity in Benzothiazolium-Derived Cyanines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorophore Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with benzothiazolium-derived cyanine dyes (e.g., Thioflavin T, SYBR series, styrylcyanines, and custom near-infrared probes). While these dyes offer exceptional extinction coefficients and tunable emission spectra, their polymethine bridges are notoriously susceptible to photodegradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we provide mechanistic explanations, self-validating protocols, and field-proven strategies to maximize the photostability of your assays.

The Causality of Cyanine Photobleaching: A Mechanistic Overview

To prevent signal degradation, we must first understand the physics of the failure. Benzothiazolium cyanines do not simply "fade"; they undergo a specific, light-catalyzed chemical destruction known as photooxidation .

When the dye absorbs a photon, it enters a singlet excited state. However, a fraction of these molecules undergo intersystem crossing (ISC) into a longer-lived triplet state. In this state, the dye transfers its energy to ground-state molecular oxygen (


) dissolved in the buffer, generating highly reactive singlet oxygen (

)
. This singlet oxygen then attacks the electron-rich polymethine chain of the cyanine via a dioxetane intermediate, leading to irreversible C-C bond cleavage and the formation of non-fluorescent carbonyl products .

Photodegradation GS Benzothiazolium Cyanine (Ground State) ES Singlet Excited State (Fluorescent) GS->ES Photon Absorption ES->GS Fluorescence TS Triplet Excited State (Long-lived) ES->TS Intersystem Crossing TS->GS Relaxation SO2 Singlet Oxygen (1O2) TS->SO2 Energy Transfer to O2 O2 Ground State Oxygen (3O2) O2->SO2 Degrad Dioxetane Intermediate & Chain Cleavage SO2->Degrad Attacks Polymethine Bleach Photobleached Products (Loss of Signal) Degrad->Bleach Oxidative Cleavage

Caption: Mechanism of benzothiazolium cyanine photooxidation via singlet oxygen generation.

Quantitative Data: Selecting the Right Antifade Reagent

Not all reactive oxygen species (ROS) scavengers are compatible with benzothiazolium cyanines. A critical error in many laboratories is the use of p-Phenylenediamine (PPD). While PPD is a superb antifade for fluorescein derivatives, it chemically reacts with and cleaves cyanine dyes, accelerating signal loss even in the dark .

Table 1: Compatibility of Antifade Reagents with Benzothiazolium Cyanines

Antifade ReagentMechanism of ActionCyanine CompatibilityApplication SuitabilityKey Limitations
p-Phenylenediamine (PPD) Electron donor / ROS scavengerPOOR (Cleaves polymethine)DO NOT USE for CyaninesInduces chemical degradation of cyanines in the dark.
n-Propyl Gallate (NPG) Free radical scavengerEXCELLENT Fixed cells, tissue sectionsRequires heating to dissolve; anti-apoptotic (alters live cells).
DABCO Singlet oxygen quencherGOOD Fixed cells, live cellsLess potent than NPG; highly hygroscopic.
Trolox Vitamin E analog / ROS scavengerEXCELLENT Live-cell imagingRequires optimization of concentration to avoid cytotoxicity.
Ascorbic Acid Reducing agentFAIR Live-cell imagingCan alter intracellular pH; rapidly oxidizes in solution.

Step-by-Step Methodology: Formulating NPG Mounting Medium

To ensure self-validating results, prepare your own NPG-based mounting medium. This protocol guarantees high refractive index matching (minimizing spherical aberration) while providing robust


 scavenging .

Self-Validation Checkpoint: A properly formulated NPG solution will be completely clear. If the solution turns yellow or brown during preparation, the NPG has oxidized and the batch must be discarded.

Materials Required:

  • n-Propyl Gallate (NPG) powder (High purity)

  • High-purity Glycerol

  • 10X Phosphate-Buffered Saline (PBS)

  • 0.1 M Tris-HCl (pH 8.0)

Protocol:

  • Buffer Preparation: In a 50 mL conical tube, combine 45 mL of high-purity glycerol with 5 mL of 10X PBS. Vortex extensively to create a homogenous 90% glycerol base.

  • NPG Addition: Weigh 0.25 g of NPG to achieve a final concentration of 0.5% (w/v). Add the powder directly to the glycerol solution.

  • Thermal Dissolution: NPG is highly hydrophobic. Place the conical tube in a 37°C water bath. Vortex every 15 minutes. Causality Note: Do not exceed 37°C. Excessive heat provides the activation energy for NPG auto-oxidation, rendering it ineffective as a scavenger.

  • pH Adjustment: Check the pH. Benzothiazolium cyanines are generally stable between pH 4–10, but NPG works optimally at a slightly alkaline pH. Adjust to pH 7.5–8.0 using 0.1 M Tris-HCl if necessary.

  • Storage: Aliquot the medium into amber microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas to displace ambient oxygen. Store at -20°C.

Troubleshooting Workflow & FAQs

Troubleshooting Start Rapid Signal Loss During Imaging CheckMount Check Mounting Medium Start->CheckMount HasPPD Contains PPD? CheckMount->HasPPD SwitchNPG Switch to NPG or DABCO (PPD cleaves cyanines) HasPPD->SwitchNPG Yes CheckLaser Check Laser Power HasPPD->CheckLaser No ReducePower Reduce Excitation Power & Increase Detector Gain CheckLaser->ReducePower High Power LiveCell Live Cell Imaging? CheckLaser->LiveCell Optimized UseTrolox Add Trolox (1-2 mM) (Avoid NPG toxicity) LiveCell->UseTrolox Yes

Caption: Troubleshooting workflow for rapid photobleaching of cyanine dyes.

Frequently Asked Questions

Q1: My benzothiazolium cyanine dye fades within seconds under the confocal laser, even with NPG in the mounting medium. What is happening? A: You are likely experiencing photon saturation. When excitation power exceeds the rate at which the fluorophore can relax from the excited state, the population of molecules trapped in the triplet state spikes, exponentially increasing singlet oxygen production. Solution: Reduce laser power to ≤2% and increase the detector (PMT/GaAsP) gain. Alternatively, use line-averaging rather than high initial laser power.

Q2: I am using a commercial mounting medium with DAPI, but my Cy5 (benzothiazolium derivative) signal disappears overnight. Why? A: Many legacy commercial mounting media use p-Phenylenediamine (PPD) as their primary antifade. PPD acts as a strong nucleophile and directly attacks the polymethine bridge of cyanine dyes, splitting the molecule into two non-fluorescent fragments even in the absence of light. Solution: Switch to a PPD-free formulation, such as those utilizing NPG, DABCO, or proprietary non-reactive scavengers (e.g., SlowFade Diamond).

Q3: We are developing a new assay and need to structurally modify the benzothiazolium dye to be inherently more photostable. What chemical modifications work best? A: The primary vulnerability is the electron-rich methine bridge. Introducing electron-withdrawing groups (EWGs) reduces the electron density of the bridge, making it less susceptible to electrophilic attack by singlet oxygen. For example, adding an


-cyano group to the monomethine bridge has been shown to virtually eliminate reactivity toward singlet oxygen, drastically improving photostability without altering the biological targeting properties of the dye . Additionally, rigidifying the polymethine chain by incorporating it into a cyclohexenyl ring limits cis-trans photoisomerization, a non-radiative decay pathway that competes with fluorescence.

Q4: How does solvent viscosity affect the photostability of these dyes? A: Viscosity plays a dual role. Benzothiazolium cyanines often act as molecular rotors; in low-viscosity solvents, they lose energy via non-radiative torsional rotation. High-viscosity environments (like 90% glycerol or rigid biological binding pockets, such as DNA minor grooves) restrict this rotation, increasing the fluorescence quantum yield. Furthermore, high-viscosity media limit the diffusion rate of dissolved oxygen, thereby reducing the collision frequency between the dye's triplet state and


, which lowers the overall rate of photooxidation.

References

  • "Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging", National Institutes of Health (NIH). Available at:[Link]

  • "Twisted Cyanines: A Non-Planar Fluorogenic Dye with Superior Photostability and its Use in a Protein-Based Fluoromodule", National Institutes of Health (NIH). Available at: [Link]

Validation & Comparative

Comparative Guide: Fluorescence Quantum Yield of Benzothiazolium vs. Benzoxazolium Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Benzothiazolium (Sulfur-containing) and Benzoxazolium (Oxygen-containing) cyanine dyes, focusing on their fluorescence quantum yield (


), photostability, and structural mechanisms.

Key Takeaway: Benzoxazolium dyes (e.g., YO-PRO-1, YOYO-1) generally exhibit higher fluorescence quantum yields (~0.50–0.60) and superior photostability compared to their Benzothiazolium analogs (e.g., TO-PRO-1, TOTO-1,


 ~0.25–0.34). This difference is primarily driven by the Heavy Atom Effect  of sulfur, which facilitates Intersystem Crossing (ISC) to the triplet state, thereby quenching fluorescence and generating reactive singlet oxygen.
Scientific Foundations: The "Heavy Atom" Effect

To understand the performance difference, one must analyze the core heteroatom substitution in the polymethine dye scaffold.

2.1 Structural Divergence
  • Benzoxazole (Oxygen): The oxygen atom is lighter and more electronegative. It promotes a rigid, planar structure with minimal spin-orbit coupling.

  • Benzothiazole (Sulfur): Sulfur is a heavier atom (Atomic number 16 vs. 8 for Oxygen). Its larger nucleus and d-orbitals introduce significant Spin-Orbit Coupling (SOC) .

2.2 The Mechanism of Quantum Yield Reduction

Fluorescence Quantum Yield (


) is the ratio of photons emitted to photons absorbed. It is defined by the rate constants of radiative (

) and non-radiative (

) decay:


In Benzothiazolium dyes, the sulfur atom increases the rate of Intersystem Crossing (


)  from the excited singlet state (

) to the triplet state (

). This non-radiative pathway competes with fluorescence, effectively lowering

. Furthermore, the triplet state often reacts with molecular oxygen to form Singlet Oxygen (

)
, causing faster photobleaching of the dye and potential cytotoxicity.
2.3 Molecular Rotor Constraint

Both dye classes function as "molecular rotors." In their free state, the methine bridge rotates freely, dissipating energy as heat (


). Upon intercalation into DNA, this rotation is physically restricted, closing the non-radiative channel and turning the fluorescence "on."
Detailed Comparison: YO-PRO-1 vs. TO-PRO-1

The following data highlights the performance gap between the monomeric intercalators YO-PRO-1 (Benzoxazole) and TO-PRO-1 (Benzothiazole).

Table 1: Photophysical Properties Comparison
FeatureYO-PRO-1 (Benzoxazole) TO-PRO-1 (Benzothiazole) Impact on Application
Heteroatom Oxygen (O)Sulfur (S)O yields higher brightness; S yields red-shift.
Emission Color Green (509 nm)Yellow/Orange (531 nm)YO matches FITC filters; TO matches TRITC/Cy3.

(DNA Bound)
~0.52 - 0.60 ~0.25 - 0.34 YO is ~2x brighter per molecule.

(Free)
< 0.01< 0.01Both have excellent signal-to-noise ratios.
Photostability HighModerateTO bleaches faster due to triplet state formation.
Binding Affinity High (

)
High (

)
Comparable binding; brightness is the differentiator.

Note: Data derived from comparative studies of YOYO-1 vs. TOTO-1 (dimers) and their monomer equivalents. The quantum yield of TO-PRO-1 is explicitly lower due to the heavy atom effect described above.

Visual Analysis
Diagram 1: Structural & Mechanistic Workflow

This diagram illustrates the structural difference and the competing decay pathways (Fluorescence vs. Intersystem Crossing).

G cluster_0 Chemical Scaffold cluster_1 Excited State Dynamics Benzoxazole Benzoxazole (O) (YO-PRO-1) Excitation Excitation (hv) Benzoxazole->Excitation Benzothiazole Benzothiazole (S) (TO-PRO-1) Benzothiazole->Excitation S1 Singlet State (S1) Excitation->S1 Fluorescence Fluorescence (High Φ for O) S1->Fluorescence Dominant in O ISC Intersystem Crossing (High for S) S1->ISC Enhanced by Sulfur Triplet Triplet State (T1) ISC->Triplet Bleaching Photobleaching (Singlet Oxygen) Triplet->Bleaching

Caption: The sulfur atom in Benzothiazole dyes promotes Intersystem Crossing (red arrow), reducing fluorescence and increasing photobleaching compared to Benzoxazole.

Experimental Protocol: Measuring Relative Quantum Yield

To objectively verify these values in your own lab, use the Relative Method against a standard (e.g., Fluorescein).

Prerequisites
  • Standard: Fluorescein (

    
     in 0.1 M NaOH).
    
  • Solvent: Tris-EDTA buffer (pH 7.4) with dsDNA (excess) for the test dye.

  • Instrument: Spectrofluorometer with corrected PMT response.

Step-by-Step Workflow
  • Preparation :

    • Prepare 5 dilutions of the Test Dye (bound to DNA) and the Standard.

    • Critical : Ensure Absorbance (A) at the excitation wavelength is < 0.1 (ideally 0.02–0.08) to avoid inner-filter effects.

  • Acquisition :

    • Record the UV-Vis absorbance spectrum for each dilution. Note the value at the excitation wavelength (

      
      ).
      
    • Record the Fluorescence Emission spectrum (integral area

      
      ) using the same
      
      
      
      and slit widths.
  • Calculation :

    • Plot Integrated Fluorescence (

      
      )  (y-axis) vs. Absorbance (
      
      
      
      )
      (x-axis).
    • Calculate the slope (

      
      ) for both the Test and Standard.
      
    • Apply the equation:

      
      
      
    • (

      
       = Refractive index of the solvent. If both are in aqueous buffer, this term cancels out).
      
Diagram 2: Quantum Yield Measurement Workflow

Protocol Start Start: Prepare Solutions (A < 0.1) MeasureAbs Measure Absorbance at Excitation λ Start->MeasureAbs MeasureEm Integrate Emission Spectrum (Area F) MeasureAbs->MeasureEm Plot Plot F vs. A (Linear Regression) MeasureEm->Plot Calculate Calculate Slope (Grad) Plot->Calculate Final Compute Φ using Equation Calculate->Final

Caption: Workflow for the Relative Method of Quantum Yield determination. Linearity in the F vs. A plot is required for validity.

References
  • Thermo Fisher Scientific. Nucleic Acid Stains—Section 8.1. Molecular Probes Handbook. Link

  • Hirons, G. T., et al. (1994). TOTO and YOYO: new very bright fluorochromes for DNA content analyses by flow cytometry. Cytometry, 15(2), 129-140. Link

  • AAT Bioquest. Quantum Yield Data for TO-PRO-1.Link

  • Neto, B. A. D., & Lari, V. (2021). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Royal Society of Chemistry. Link

  • Rye, H. S., et al. (1992). Stable fluorescent complexes of double-stranded DNA with bis-intercalating asymmetric cyanine dyes: properties and applications. Nucleic Acids Research. Link

Mass spectrometry fragmentation patterns of 3-Ethyl-2-methylbenzothiazolium

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of mass spectrometric fragmentation patterns is essential for the structural elucidation and impurity profiling of heterocyclic compounds in pharmaceutical development. This guide provides a detailed analysis of the predicted fragmentation behavior of 3-Ethyl-2-methylbenzothiazolium, a quaternary ammonium salt, under electrospray ionization tandem mass spectrometry (ESI-MS/MS).

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the mechanistic reasoning behind the observed fragmentation. Quaternary ammonium cations, such as the topic compound, present unique challenges and opportunities in mass spectrometry. Unlike neutral molecules typically analyzed by Electron Ionization (EI), these pre-charged species are ideally suited for soft ionization techniques like ESI.[1][2] However, the stability of the cation means that fragmentation must be induced, typically through Collision-Induced Dissociation (CID), to yield structurally informative data.[3][4]

This guide will compare the predicted fragmentation of 3-Ethyl-2-methylbenzothiazolium with structurally similar analogues to highlight the influence of N-alkylation on fragmentation pathways. We will delve into the causality behind experimental choices and provide a robust, reproducible protocol for researchers seeking to validate these findings.

Ionization and Fragmentation Principles for Benzothiazolium Cations

The analysis of permanently charged molecules like 3-Ethyl-2-methylbenzothiazolium begins with the choice of ionization technique.

  • Electrospray Ionization (ESI): This is the method of choice for quaternary ammonium salts.[5] ESI transfers ions already existing in solution into the gas phase with minimal internal energy, preserving the intact cationic molecule.[2] This "soft" ionization is crucial because it prevents premature fragmentation, allowing for the selection of the intact precursor ion for subsequent analysis.[1]

  • Collision-Induced Dissociation (CID): Since ESI produces stable, even-electron ions, fragmentation does not occur spontaneously.[4] Tandem mass spectrometry (MS/MS) is therefore required. In this process, the precursor ion of interest (the 3-Ethyl-2-methylbenzothiazolium cation) is mass-selected and then subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell.[3] This collision process converts kinetic energy into internal energy, which induces bond cleavage and generates a spectrum of fragment ions that are characteristic of the molecule's structure.[3]

The fragmentation of N-alkylated quaternary ammonium compounds is often dictated by the stability of the potential neutral losses. Common pathways include the loss of the alkyl substituent from the nitrogen atom, which can occur through different mechanisms depending on the nature of the alkyl group.

Predicted Fragmentation Pathway of 3-Ethyl-2-methylbenzothiazolium Cation

The molecular formula for the 3-Ethyl-2-methylbenzothiazolium cation is C₁₀H₁₂NS⁺, with a monoisotopic mass of 178.07 Da. Upon CID, we predict two primary fragmentation pathways originating from the N-ethyl group and a secondary pathway involving the C2-methyl group.

  • Major Pathway: Loss of Ethene (C₂H₄) : The most favorable fragmentation route for N-ethylated cations is the elimination of a neutral ethene molecule (28 Da) via a hydrogen rearrangement. This is a low-energy pathway that results in a stable, protonated 2-methylbenzothiazole fragment ion at m/z 150.06.

  • Minor Pathway: Loss of Ethyl Radical (•C₂H₅) : A less common pathway involves the homolytic cleavage of the N-C bond to release an ethyl radical (29 Da). This would produce an odd-electron fragment ion at m/z 149.05. This pathway is generally less favored for even-electron precursors under low-energy CID conditions compared to neutral molecule loss.[4]

  • Alternative Pathway: Loss of Methyl Radical (•CH₃) : Cleavage of the C2-methyl bond could result in the loss of a methyl radical (15 Da), producing a fragment at m/z 163.06.

Subsequent fragmentation of the major m/z 150 product ion would likely follow the known fragmentation patterns of protonated 2-methylbenzothiazole, involving ring-opening and loss of small neutral molecules like acetonitrile (CH₃CN) or hydrogen cyanide (HCN).[6]

Caption: Predicted CID fragmentation pathways for the 3-Ethyl-2-methylbenzothiazolium cation.

Comparative Fragmentation Analysis

To understand the unique fragmentation signature of the N-ethyl group, we compare its predicted pattern with two key alternatives: a different N-alkyl substituent and the non-quaternary analogue.

Compound NamePrecursor Ion (m/z)Primary Neutral LossFragment Ion (m/z)Mechanistic Rationale
3-Ethyl-2-methylbenzothiazolium 178.07Ethene (C₂H₄)150.06Favorable hydrogen rearrangement and elimination of a stable neutral molecule.
2,3-Dimethylbenzothiazolium 164.06Methyl Radical (•CH₃)149.05Lacks a β-hydrogen, preventing alkene elimination. Higher-energy radical loss is the primary route.
2-Methylbenzothiazole (Protonated) 150.06Acetonitrile (CH₃CN)109.04Fragmentation is driven by ring cleavage of the protonated benzothiazole core.[6]

This comparison clearly demonstrates that the nature of the N-alkyl substituent is the primary determinant of the initial, most abundant fragmentation event. The presence of an ethyl group opens a specific and highly efficient fragmentation channel (loss of ethene) that is unavailable to the N-methyl analogue. This distinction is critical for isomeric differentiation in complex mixtures.

Experimental Protocol for Tandem Mass Spectrometry Analysis

This protocol outlines a self-validating methodology for acquiring high-resolution MS/MS data on a Q-TOF or Orbitrap mass spectrometer.

A. Sample and Reagent Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Ethyl-2-methylbenzothiazolium iodide in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-5 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures a stable spray and provides a source of protons, although the analyte is already charged.

  • Reference Compound: Prepare a working solution of a comparator compound (e.g., 2,3-Dimethylbenzothiazolium iodide) using the same procedure.

B. Instrument Setup and Data Acquisition

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Directly infuse the working solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Typical Starting Values):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂) Flow: 8 L/min

    • Desolvation Temperature: 250 °C

  • MS1 Full Scan:

    • Acquire a full scan spectrum over a mass range of m/z 50-500 to confirm the presence and purity of the precursor ion (m/z 178.07).

  • MS/MS Product Ion Scan:

    • Set the instrument to MS/MS mode.

    • Select the precursor ion m/z 178.1 using an isolation window of 1-2 Da.

    • Apply Collision-Induced Dissociation (CID) by ramping the collision energy. A typical starting point is to test a range of 10-40 eV to find the optimal energy that provides a rich fragmentation spectrum without completely obliterating the precursor.[7]

    • Acquire the product ion spectrum over a mass range of m/z 40-200.

  • Data Analysis:

    • Identify the major fragment ions and calculate their elemental compositions using the high-resolution mass data.

    • Propose fragmentation pathways based on the observed neutral losses.

Caption: Standard experimental workflow for ESI-MS/MS analysis of benzothiazolium salts.

Conclusion

The mass spectrometric fragmentation of 3-Ethyl-2-methylbenzothiazolium is predicted to be dominated by a characteristic neutral loss of ethene from the N-ethyl group, a pathway confirmed through comparative analysis with related structures. This predictable behavior allows for confident structural confirmation and differentiation from isomers or related impurities. The methodologies and predictive frameworks presented in this guide serve as a valuable resource for researchers in drug development and analytical science, enabling the robust characterization of complex heterocyclic cations. The provided protocol offers a clear and reproducible path to obtaining high-quality data for structural elucidation.

References

  • Kennesaw State University. Quaternary Ammonium Salt as Promising Charge Reducing Agents for Gas Phase Proteins in Native Mass Spectrometry. DigitalCommons@Kennesaw State University. Available from: [Link]

  • Shackman, H. M., & Tarcza, E. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(1), 130-135. Available from: [Link]

  • Cheng, X., & Fenselau, C. (1996). Effects of solvent and counterion on ion pairing and observed charge states of diquaternary ammonium salts in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(2), 169-176. Available from: [Link]

  • Kosevich, M. V., et al. (2015). Variable Electrospray Ionization and Matrix-Assisted Laser Desorption/ Ionization Mass Spectra of the Bisquaternary Ammonium Salt Ethonium. Journal of Analytical & Bioanalytical Techniques, 6(5). Available from: [Link]

  • Wesdemiotis, C., et al. (2011). Electrospray ionization tandem mass spectrometry of ammonium cationized polyethers. Journal of the American Society for Mass Spectrometry, 22(3), 489-500. Available from: [Link]

  • Porter, Q. N. (1985). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 20(2), 103-115. Available from: [Link] (Scite.ai provides an abstract and citation information).

  • NIST. (n.d.). Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-, iodide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). EI-MassSpectra of Assorted Organic Compounds. Available from: [Link]

  • PubChem. (n.d.). Benzothiazolium, 3-ethyl-2-methyl-5-phenyl-, iodide. National Center for Biotechnology Information. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectral Databases. Available from: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available from: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. Available from: [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Available from: [Link]

  • Emory University Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Available from: [Link]

  • Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]

Sources

Elemental analysis standards for 3-Ethyl-2-methylbenzothiazolium iodide

Author: BenchChem Technical Support Team. Date: March 2026

Unified CHNS-I Calibration: Evaluating 3-Ethyl-2-methylbenzothiazolium Iodide as a Multi-Element Standard

In modern organic elemental analysis, the simultaneous quantification of carbon, hydrogen, nitrogen, sulfur, and halogens (CHNS-X) presents a profound analytical bottleneck. Traditionally, halogens like iodine poison the reduction catalysts used in standard CHNS analyzers, forcing laboratories to split their workflows: running Pregl-Dumas combustion for CHNS, and a separate Schöniger flask combustion or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) protocol for halogens[1].

As a Senior Application Scientist, I frequently encounter the compounding errors introduced by multi-standard, multi-instrument calibrations. To resolve this, we must look toward unified calibration matrices. This guide evaluates the performance of 3-Ethyl-2-methylbenzothiazolium iodide (EMBTI) —a stable quaternary ammonium salt—as a single, unified standard for simultaneous CHNS-I analysis, comparing its efficacy against traditional multi-compound alternatives.

Mechanistic Causality: Why EMBTI Outperforms Traditional Standards

The selection of an elemental standard is dictated by its thermodynamic stability, stoichiometry, and behavior during dynamic flash combustion[2]. Traditional calibration requires a composite approach—typically Sulfanilamide for CHNS and a secondary compound like o-Iodobenzoic acid or 4-Iodophenol for iodine. This introduces two distinct failure modes:

  • Differential Volatility: Iodine standards like 4-Iodophenol are highly volatile, often sublimating inside the autosampler before combustion, leading to suppressed iodine K-factors.

  • Hygroscopicity: Many multi-element salts absorb atmospheric moisture, artificially inflating the hydrogen and oxygen signals while depressing the relative mass of C, N, S, and I.

EMBTI (CAS: 3119-93-5) circumvents these issues through its molecular architecture[3]. As a benzothiazolium salt, the iodide ion is locked within a stable ionic crystal lattice, yielding a high melting point (195–197 °C) and near-zero hygroscopicity. When subjected to an oxygen-dosed flash combustion at 1050 °C, the compound undergoes a stoichiometric, simultaneous degradation. The thiazole ring guarantees proportional release of SO₂ and NOₓ, while the ionic iodide is quantitatively oxidized to I₂ and HI without pre-combustion sublimation[4].

Comparative Performance Data

To objectively assess EMBTI, we must compare its theoretical mass distribution and physicochemical behavior against industry-standard alternatives. An ideal standard provides a balanced mass fraction across all target elements to prevent detector saturation on one channel while starving another.

Table 1: Theoretical Elemental Composition of Calibration Standards

Standard MaterialChemical Formula% C% H% N% S% I
EMBTI (The Product) C₁₀H₁₂INS39.363.964.5910.5141.58
SulfanilamideC₆H₈N₂O₂S41.844.6816.2718.62-
BBOTC₂₆H₂₆N₂O₂S72.536.096.517.45-
o-Iodobenzoic AcidC₇H₅IO₂33.902.03--51.17

Table 2: Physicochemical Stability & Workflow Efficiency

Analytical MetricEMBTI (Unified Standard)Sulfanilamide + o-Iodobenzoic AcidBBOT + 4-Iodophenol
Weighing Operations 1 (Single capsule)2 (Separate runs required)2 (Separate runs required)
Thermal Stability (m.p.) 195–197 °C (Stable)164 °C / 162 °C200 °C / 94 °C (Highly Volatile)
Matrix Homogeneity Absolute (Single molecule)Subject to mixing errorsSubject to mixing errors
Combustion Dynamics Simultaneous flash releaseMismatched oxidation ratesMismatched oxidation rates

Self-Validating Experimental Protocol: CHNS-I Calibration

To utilize EMBTI effectively, the analytical system must be configured for Combustion-Ion Chromatography (Combustion-IC) or utilize a specialized CHNS analyzer with a halogen-splitting module. The following protocol is designed as a self-validating system; it includes internal checks to ensure the calibration is mathematically sound before unknown samples are processed.

Step 1: System Purge and Baseline Establishment

  • Purge the combustion reactor (1050 °C) and reduction column (850 °C) with ultra-high purity Helium (99.999%).

  • Run three empty tin capsules as blanks. Causality: Tin is mandatory. The oxidation of tin is highly exothermic, temporarily driving the local micro-environment to ~1800 °C. This thermal spike is critical to overcome the activation energy required to shatter the robust benzothiazolium ring.

  • Verify that the baseline drift for the Thermal Conductivity Detector (TCD) and Ion Chromatograph (IC) is <1 mV.

Step 2: Micro-Weighing and Calibration Sequence

  • Using a microbalance (0.001 mg readability), weigh EMBTI into tin capsules at staggered masses: 0.5 mg, 1.0 mg, 1.5 mg, and 2.0 mg.

  • Fold and crimp the capsules tightly to expel atmospheric N₂ and H₂O.

Step 3: Dynamic Flash Combustion & Stream Splitting

  • Drop the capsules into the reactor. The O₂ pulse initiates the flash combustion.

  • Critical Configuration: Route the resulting gas mixture (CO₂, H₂O, NOₓ, SO₂, I₂) through a heated stream splitter before it reaches any silver wool traps. Silver wool irreversibly binds halogens.

  • Direct the CHNS aliquot through the copper reduction column (converting NOₓ to N₂) and into the GC-TCD.

  • Direct the Halogen aliquot into an absorber solution (e.g., dilute H₂O₂ or hydrazine) to reduce all iodine species to Iodide (I⁻) for IC quantification.

Step 4: Closed-Loop Validation

  • Calculate the K-factors (calibration constants) for C, H, N, S, and I based on the EMBTI runs.

  • Self-Validation: Weigh 1.0 mg of a secondary reference (e.g., Sulfanilamide) and run it as an "Unknown". The system is only validated for sample analysis if the recovered mass fractions fall within 100 ± 0.3% of the theoretical values.

Analytical Workflow Visualization

The following diagram maps the logical and physical pathway of EMBTI during simultaneous multi-element analysis, highlighting the critical stream-splitting phase required to prevent catalyst poisoning.

G EMBTI EMBTI Solid Standard (C, H, N, S, I) Combustion Dynamic Flash Combustion (1050°C, O2 Pulse, Tin Capsule) EMBTI->Combustion Autosampler Drop Gases Oxidation Gas Mixture (CO2, H2O, NOx, SO2, I2/HI) Combustion->Gases Exothermic Oxidation Split Heated Stream Splitter (Bypassing Silver Wool) Gases->Split Carrier Gas (He) CHNS_Path Reduction Column (Cu) NOx -> N2 Split->CHNS_Path CHNS Aliquot Iodine_Path Absorber Solution (Reduction to I-) Split->Iodine_Path Halogen Aliquot TCD Thermal Conductivity Detector Quantifies C, H, N, S CHNS_Path->TCD GC Separation IC Ion Chromatography Quantifies Iodide Iodine_Path->IC Liquid Injection

Fig 1: Mechanistic workflow of simultaneous CHNS and Iodine elemental analysis using EMBTI.

Conclusion

Transitioning from mixed-compound calibrations to a unified standard like 3-Ethyl-2-methylbenzothiazolium iodide drastically reduces cumulative weighing errors and eliminates the volatility issues associated with traditional halogen standards. By implementing EMBTI within a properly configured, self-validating Combustion-IC workflow, laboratories can achieve highly reproducible, simultaneous 5-element quantification, accelerating the analytical pipeline for complex drug candidates and functional dyes.

References

  • Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) - Substance Details. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. Retrieved from:[Link]

  • CHNS Elemental Analysers: Basic Principles and Applications. The Royal Society of Chemistry (RSC). Retrieved from:[Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate (Analytical Chemistry). Retrieved from:[Link]

  • Elemental Analysis Testing Techniques and Halogen Determinations. Intertek. Retrieved from:[Link]

Sources

Validating Benzothiazolium Salt Architecture: A C13 NMR-Centric Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ambident Nucleophile Challenge

Benzothiazolium salts are linchpin intermediates in the synthesis of cyanine dyes, N-heterocyclic carbene (NHC) precatalysts, and bio-imaging agents. However, their synthesis from benzothiazoles presents a classic regioselectivity challenge. The benzothiazole scaffold contains an ambident nucleophilic character—specifically when 2-substituted (e.g., 2-mercaptobenzothiazole)—creating a competition between N-alkylation (desired for cationic salts) and S-alkylation (or O-alkylation depending on substituents).

While Mass Spectrometry (MS) confirms the molecular formula, it fails to distinguish between regioisomers (N-alkyl vs. S-alkyl). Proton NMR (


H) is often plagued by aromatic overlap. Carbon-13 (

C) NMR
, however, provides a definitive, non-destructive "fingerprint" of the quaternary center. This guide outlines a self-validating protocol to confirm benzothiazolium structure, prioritizing the C2-carbon shift as the primary diagnostic marker.

Comparative Analysis: Why C13 NMR?

The following table objectively compares


C NMR against alternative analytical techniques for validating benzothiazolium salts.
Feature

C NMR (Recommended)

NMR
HRMS (Mass Spec) X-Ray Crystallography
Primary Utility Connectivity & Electronic Environment Proton count & IntegrationMolecular Formula & PurityAbsolute Configuration
Regio-Differentiation High. Distinct shifts for C2 (N vs S).Moderate. N-alkyl protons are distinct, but aromatic region is crowded.Low. Isomers have identical mass.Definitive.
Sample Prep Dissolve in DMSO-

(high solubility for salts).
Standard.Dilute solution.Requires single crystal growth (slow).
Throughput Medium (requires ~10-30 mins/scan).High (fast).High.Low.
Cost/Access Low/Standard.Low/Standard.Medium.High.

Deep Dive: The C NMR Fingerprint

The validation relies on tracking the chemical shift (


) of the C2 carbon  (the carbon between the sulfur and nitrogen). Upon quaternization (N-alkylation), the electron density of the heteroaromatic ring changes drastically, leading to a significant deshielding effect.
Key Diagnostic Markers (in DMSO- )
Carbon PositionNeutral Benzothiazole (

ppm)
Benzothiazolium Salt (

ppm)
Shift (

)
C2 (N=C-S) 152.0 – 155.0 170.0 – 178.0 +20 (Deshielding)
N-Alkyl (

)
N/A35.0 – 40.0 Distinct aliphatic signal
S-Alkyl (if isomer) N/A15.0 – 20.0 Upfield relative to N-alkyl

Mechanistic Insight: The positive charge on the quaternary nitrogen in the benzothiazolium salt exerts a strong electron-withdrawing effect. This deshields the adjacent C2 carbon, pushing its resonance downfield toward 170+ ppm. If S-alkylation occurs (forming a neutral thioether), the C2 shift typically remains closer to the 150-160 ppm range, similar to the starting material.

Experimental Protocol: Synthesis & Validation

Phase 1: Synthesis (Representative N-Methylation)

Note: This protocol uses Methyl Triflate for high regioselectivity, though Methyl Iodide is a common alternative.

  • Reaction: Charge a flame-dried flask with substituted benzothiazole (1.0 equiv) and dry Dichloromethane (DCM).

  • Addition: Add Methyl Trifluoromethanesulfonate (MeOTf) (1.1 equiv) dropwise at 0°C under Argon.

  • Progression: Warm to room temperature and stir for 4-12 hours. The product usually precipitates as a salt.

  • Workup: Dilute with cold Diethyl Ether (

    
    ) to maximize precipitation. Filter the solid under vacuum. Wash copiously with 
    
    
    
    to remove unreacted starting material.
  • Drying: Dry under high vacuum to remove trace solvents.

Phase 2: NMR Sample Preparation

Critical Step: Benzothiazolium salts are often insoluble in


.
  • Dissolve ~20 mg of the dried salt in 0.6 mL DMSO-

    
     .
    
  • Ensure a clear solution; filter if cloudy (particulates cause line broadening).

Phase 3: The Validation Workflow (DOT Visual)

The following diagram illustrates the logical decision tree for validating the structure.

ValidationWorkflow Start Crude Product Isolated H1_NMR Step 1: 1H NMR (DMSO-d6) Check for N-Alkyl Singlet (~4.0 ppm) Start->H1_NMR C13_NMR Step 2: 13C NMR Locate C2 Carbon Signal H1_NMR->C13_NMR Decision C2 Shift Value? C13_NMR->Decision Fail_State Likely Neutral/S-Alkyl (Validation FAILED) Decision->Fail_State 150-158 ppm HMBC_Check Step 3: HMBC Experiment Check N-Alkyl to C2 Coupling Decision->HMBC_Check >165 ppm Path_Neutral 150 - 158 ppm Path_Cation 165 - 180 ppm HMBC_Check->Fail_State No Correlation Success Benzothiazolium Salt CONFIRMED HMBC_Check->Success Correlation Observed

Caption: Figure 1. Logical workflow for distinguishing benzothiazolium salts from neutral precursors or S-alkyl isomers using NMR shifts and connectivity.

Advanced Validation: HMBC Connectivity

For regulatory filing or novel compounds, chemical shift alone is insufficient. You must prove connectivity using HMBC (Heteronuclear Multiple Bond Correlation) .[1]

The "Golden Triangle" of Correlations

To definitively prove N-alkylation over S-alkylation, observe the long-range (2-3 bond) coupling:

  • N-Alkyl Protons (

    
    ):  Select the singlet corresponding to the 
    
    
    
    group.
  • Target Carbons (

    
    ):  Look for correlations to:
    
    • C2: The deshielded carbon (~170 ppm).

    • C3a: The bridgehead carbon of the benzene ring.

If the alkyl group were on Sulfur (S-alkylation), the protons would not show a strong 3-bond coupling to the bridgehead carbon (C3a) of the benzene ring, or the coupling constants would differ significantly.

HMBC_Logic Proton N-CH3 Protons (4.0 ppm) C2 C2 Carbon (~175 ppm) Proton->C2 3J Coupling (Strong) C3a C3a Bridgehead (~140 ppm) Proton->C3a 3J Coupling (Diagnostic)

Caption: Figure 2. HMBC Correlation map. The observation of both couplings confirms the alkyl group is attached to the Nitrogen, validating the salt structure.

References

  • Beilstein Journal of Organic Chemistry. "Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols." (2021). Provides synthesis protocols and NMR characterization data for benzothiazolium derivatives.

  • RSC Advances. "Silver catalyzed decarboxylative direct C2-alkylation of benzothiazole." (2013). Contains comparative C13 NMR data for substituted benzothiazoles.

  • Journal of Agricultural and Food Chemistry. "Analysis of Benzothiazole in Italian Wines." (2000). Reference for neutral benzothiazole chemical shifts and detection limits.

  • Magnetic Resonance in Chemistry. "Effect of substituents on the 13C NMR chemical shifts of 2-R-3-methylbenzothiazolium quaternary salts." (1989).[2] Foundational text on the specific C2 deshielding effect in quaternary salts.

Sources

Benchmarking Photostability: Benzothiazolium-Derived Probes vs. Market Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of long-term live-cell imaging and super-resolution microscopy (STED/STORM), photostability is the currency of truth. While Benzothiazolium-derived probes (e.g., Thioflavin T derivatives, Thiazole Orange, and mitochondrial stains like HTBT2) are prized for their large Stokes shifts and environment-sensitivity, their photostability profile is complex.

This guide moves beyond manufacturer claims, offering a rigorous, self-validating benchmarking protocol. We analyze why benzothiazolium probes often exhibit superior resistance to hydrolytic degradation yet face specific photo-oxidative vulnerabilities compared to rigidized standards like BODIPY or Rhodamine 6G.

The Chemistry of Stability: Mechanistic Insights

To benchmark effectively, one must understand the failure mode. Photobleaching in benzothiazolium dyes typically follows a Type II Photo-oxidation pathway.

  • The Heavy Atom Effect: The sulfur atom in the benzothiazole ring promotes Intersystem Crossing (ISC) from the excited singlet state (

    
    ) to the long-lived triplet state (
    
    
    
    ).
  • The ROS Cascade: The

    
     state reacts with molecular oxygen (
    
    
    
    ) to generate Singlet Oxygen (
    
    
    ), a highly reactive species that attacks the polymethine bridge or the benzothiazole core itself, leading to irreversible conjugation breaking.
  • Comparison: Unlike Rhodamines (which are structurally rigid xanthenes) or BODIPY (rigid boron-dipyrromethene cores with high quantum yields), benzothiazolium dyes often rely on flexible methine bridges. However, they outperform Cyanines (non-rigidized) due to the aromatic stability of the fused benzene ring.

Visualization: The Photobleaching Pathway

The following diagram maps the energetic failure points specific to sulfur-containing fluorophores.

PhotobleachingMechanism Ground Ground State (S0) Stable Excited Excited State (S1) Fluorescent Ground->Excited Excitation (hν) Excited->Ground Fluorescence Triplet Triplet State (T1) Reactive Intermediate Excited->Triplet Intersystem Crossing (Promoted by S atom) Triplet->Ground Phosphorescence ROS Singlet Oxygen (1O2) Generated via Energy Transfer Triplet->ROS Energy Transfer to O2 Bleached Bleached Product (Broken Conjugation) ROS->Bleached Oxidative Attack on Methine Bridge

Caption: Kinetic pathway showing how the sulfur atom in benzothiazole facilitates triplet state formation, leading to ROS-mediated bleaching.

Comparative Analysis: Head-to-Head Benchmarks

The following data synthesizes performance across three critical imaging domains: Mitochondrial tracking, Nucleic Acid binding, and General labeling.

Table 1: Photostability & Brightness Comparison
Probe ClassRepresentative DyeRelative Photostability (

)*
Quantum Yield (

)
Primary Failure ModeBest Use Case
Benzothiazolium HTBT2 / Thiazole Orange Moderate-High (1.0x) 0.2 - 0.6 Oxidative cleavage of methine bridge Live-cell mitochondrial pH sensing; DNA intercalation
BenzoxazoliumCyanine T-5 / YO-PROHigh (1.5x - 7.0x)0.3 - 0.8Photo-oxidationHigh-throughput screening where stability > Stokes shift
RhodamineMitoTracker Red / Rh123High (2.0x)0.9+Aggregation-induced quenchingQuantitative intensity measurements
BODIPYBODIPY FL / BZT-BODIPYVery High (5.0x+)0.8 - 1.0Alkyl substitution oxidationSingle-molecule tracking; Lipophilic environments
Cyanine (Simple)Cy3 / Cy5Low-Moderate (0.5x)0.1 - 0.3Cis-trans isomerizationGeneral labeling (requires antifade)

*Note:


 values are normalized to a standard Benzothiazolium probe (e.g., Thiazole Orange) under identical irradiation (

). Benzoxazoles are generally 5-7x more stable than benzothiazoles due to the lighter oxygen atom reducing triplet state population [1].

Experimental Protocol: The "Photon Budget" Assay

To objectively benchmark your benzothiazolium probe, do not rely on simple "time-lapse" movies which vary by exposure time. Use the Cumulative Photon Budget method.

Phase 1: Sample Preparation (Self-Validating Step)
  • Control: Use a known standard (e.g., Rhodamine 123 for mitochondria, Thiazole Orange for DNA).

  • Medium: Phenol-red free DMEM with 10% FBS. Crucial: Phenol red acts as a weak quencher and photosensitizer, skewing results.

  • Validation: Verify cell health (morphology) before imaging. Stressed cells alter mitochondrial potential, affecting dye accumulation and apparent stability.

Phase 2: The Irradiation Workflow

This workflow ensures that intensity loss is due to photochemistry, not focus drift or cell movement.

ExperimentalProtocol Prep Sample Prep (Phenol-free media) Baseline Baseline Acquisition (Low Power, 5 frames) Prep->Baseline Bleach Continuous Irradiation (100% Laser Power, Fixed ROI) Baseline->Bleach Start Stress Test RefChannel Reference Channel Check (Phase Contrast/DIC) Bleach->RefChannel Every 10s (Check Focus) Analysis Data Normalization (I_t / I_0) Bleach->Analysis Intensity < 10% RefChannel->Bleach Resume Calc Calculate Decay Constant (k) Fit to I(t) = A*exp(-kt) Analysis->Calc

Caption: Standardized workflow for determining the photobleaching rate constant (


).
Phase 3: Data Analysis & Calculation[1]
  • Background Subtraction: Subtract the mean intensity of a non-fluorescent region from your ROI.[1]

  • Normalization:

    
    
    
  • Curve Fitting: Fit the normalized data to a mono-exponential decay model:

    
    
    
    • Insight: If the curve is bi-exponential, your probe likely has two binding modes (e.g., specific mitochondrial binding vs. non-specific membrane binding) with different stabilities [2].

  • Reporting: Report the

    
    .
    

Strategic Recommendations

When to Use Benzothiazolium Probes
  • Large Stokes Shift Required: If you are performing multicolor imaging and need to avoid excitation crosstalk (e.g., exciting at 488nm but emitting at 600nm), benzothiazolium probes like HTBT2 are superior to Rhodamines due to their intramolecular charge transfer (ICT) mechanisms [3].

  • Environment Sensitivity: For sensing viscosity or pH changes (e.g., in lysosomes or amyloid fibrils), the rotational freedom of the benzothiazole-phenyl bond is a feature, not a bug.

When to Switch Alternatives
  • STED Microscopy: For depletion laser intensities, the sulfur-heavy heterocycle promotes rapid bleaching. Switch to BZT-BODIPY hybrids or sulfonated Silicon-Rhodamines.

  • Long-term Tracking: If tracking cell lineage over days, use Rhodamine-based trackers which accumulate irreversibly and bleach slower.

References

  • Trimethine Cyanine Dyes as NA-Sensitive Probes. ACS Omega. Demonstrates benzoxazole derivatives are ~7x more photostable than benzothiazole analogs.[2]

  • Photobleaching and Its Kinetics of Fluorescein Dyes. Austin J Anal Pharm Chem. Detailed review of mono- vs bi-exponential bleaching kinetics and mechanisms.

  • Benzothiazole-Based Fluorescent Probe for Mitochondrial Imaging. Journal of Materials Chemistry B. Characterization of HTBT2, highlighting pKa and photostability advantages.

  • Benchmarking of novel green fluorescent proteins. PLOS ONE. Establishes the standard "Number & Brightness" and photostability benchmarking protocols adapted here.

  • Novel 1,3-Benzothiazole-Substituted BODIPYs. Molecules. Discusses the synthesis of hybrid dyes to combine BODIPY stability with benzothiazole spectral properties.

Sources

Benzothiazolium Salts in Advanced Synthesis and Biological Assays: A Comparative Guide to Iodide vs. Tosylate Counterions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent optimization bottlenecks I encounter in the development of N-heterocyclic carbene (NHC) catalysts and cyanine dyes is the selection of the appropriate counterion. While the benzothiazolium core dictates the primary photophysical and electronic properties of the molecule, the counterion—often treated as an afterthought—governs solubility, reaction trajectory, and biological permeability.

This guide provides an objective, data-driven comparison between the two most prevalent counterions in benzothiazolium chemistry: Iodide (I⁻) and Tosylate (p-toluenesulfonate, OTs⁻) . By understanding the mechanistic causality behind their behavior, researchers can rationally design synthetic pathways and biological assays that bypass common modes of failure.

Physicochemical and Reactive Divergence

The choice between iodide and tosylate fundamentally alters the physical state and chemical reactivity of the benzothiazolium salt. Iodide is a relatively small, highly polarizable, and nucleophilic anion. Tosylate, conversely, is a bulky, delocalized, and strictly non-nucleophilic anion.

Impact on Organocatalysis and Reactivity

Benzothiazolium salts are classic precursors for N-heterocyclic carbenes (NHCs), which are generated via deprotonation at the C2 position. When utilizing benzothiazolium iodide, the nucleophilic nature of the I⁻ ion can lead to competitive side reactions. For instance, in the synthesis of complex azole-based rearrangements, the presence of iodide has been shown to cause unwanted deallylation of N-allyl benzothiazolium salts[1]. Switching to the non-nucleophilic tosylate counterion completely circumvents this degradation pathway, preserving the integrity of the active catalyst[1]. Furthermore, in transition-metal co-catalyzed systems, iodide can act as a catalytic poison by coordinating to the metal center, whereas tosylate remains strictly spectator.

Impact on Biological Assays and Cytotoxicity

Benzothiazolium salts are the backbone of numerous fluorescent probes, including symmetric and asymmetric cyanine dyes (e.g., Thioflavin T, BO, BEBO) used for nucleic acid staining and cellular imaging[2]. The counterion significantly influences the lipophilicity and cellular permeability of these dyes.

Experimental data on Caco-2 colorectal cancer cells demonstrates that the size and nature of the counterion directly modulate cytotoxicity. Symmetrical cyanine dyes paired with a tosylate counterion exhibit higher cytotoxicity (IC50 = 0.28 µM) compared to their iodide counterparts (IC50 = 0.40 µM)[3]. Furthermore, tosylate salts generally provide a superior Selectivity Index (SI) between cancerous and non-cancerous (e.g., NHDF) cell lines[3].

Quantitative Comparison Summary
Property / MetricBenzothiazolium Iodide (I⁻)Benzothiazolium Tosylate (OTs⁻)
Anion Nucleophilicity High (Can cause dealkylation)Very Low (Non-coordinating)
Solubility (Organic Solvents) Low to Moderate (Often precipitates)High (Excellent in DCM, THF, MeCN)
Solubility (Aqueous) ModerateHigh
Primary Alkylating Agent Methyl Iodide (MeI)Methyl p-toluenesulfonate (MeOTs)
Cytotoxicity (Caco-2 IC50) 0.40 µM[3]0.28 µM[3]
Best Use Case Facile isolation via precipitation; routine dyesNHC catalysis; biological assays requiring high solubility

Mechanistic Pathways and Workflows

To visualize the impact of these counterions, we must look at both the synthetic generation of the salts and their behavior in catalytic cycles.

Synthesis and Metathesis Workflow

The synthesis of these salts typically relies on the quaternization of the benzothiazole nitrogen. Using Methyl Iodide (MeI) in a solvent often results in the immediate precipitation of the iodide salt. However, to access the tosylate salt, one can either perform a solvent-free melt with Methyl Tosylate (MeOTs)[2] or utilize a thermodynamic salt metathesis driven by the extreme insolubility of Silver Iodide (AgI)[4].

SynthesisWorkflow SM Benzothiazole Starting Material SaltI Benzothiazolium Iodide SM->SaltI Alkylation (Solvent) SaltOTs Benzothiazolium Tosylate SM->SaltOTs Alkylation (Solvent-free Melt) MeI Methyl Iodide (MeI) MeOTs Methyl Tosylate (MeOTs) Metathesis AgOTs / MeOH (Counterion Exchange) SaltI->Metathesis Addition Metathesis->SaltOTs Soluble Fraction AgI AgI Precipitate (Driving Force) Metathesis->AgI Insoluble Byproduct

Workflow for the synthesis and counterion exchange of benzothiazolium salts.

Divergence in NHC Catalysis

When generating the active Breslow intermediate or NHC, the counterion remains in the local solvation shell. The diagram below illustrates the causality behind catalyst degradation when using iodide versus the clean catalytic turnover achieved with tosylate.

NHCPathway Precatalyst Benzothiazolium Salt (Precatalyst) Base Deprotonation (e.g., DBU or NEt3) Precatalyst->Base NHC N-Heterocyclic Carbene (Active Species) Base->NHC Iodide Iodide (I⁻) Counterion (Nucleophilic) NHC->Iodide Tosylate Tosylate (OTs⁻) Counterion (Non-Nucleophilic) NHC->Tosylate SideRxn Side Reactions: Dealkylation / Metal Poisoning Iodide->SideRxn Nucleophilic Attack TargetRxn Target Reaction: Clean Catalysis (e.g., Benzoin) Iodide->TargetRxn Competing Pathway Tosylate->TargetRxn Inert Counterion

Mechanistic divergence in NHC catalysis driven by counterion nucleophilicity.

Experimental Methodologies

To ensure a self-validating experimental system, the following protocols detail the synthesis of benzothiazolium tosylate via two distinct, field-proven methods.

Protocol A: Direct Solvent-Free Synthesis of Benzothiazolium Tosylate

Causality Focus: Utilizing a solvent-free "melt" leverages the high boiling point of methyl tosylate (292 °C) to act as both the alkylating agent and the reaction medium. The high concentration drives the quaternization equilibrium entirely to the product side[2].

  • Preparation: In a dry, 10 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of the substituted benzothiazole derivative.

  • Alkylation: Add 2.5 to 5.0 equivalents of methyl p-toluenesulfonate (MeOTs). Caution: MeOTs is a potent alkylating agent; handle strictly in a fume hood.

  • Thermal Activation: Heat the neat mixture to 90–120 °C under an inert argon atmosphere for 5 hours. The mixture will transition into a homogenous melt[2].

  • Precipitation: Remove the flask from heat and allow it to cool to room temperature. Before the mixture fully solidifies, add a 10-fold volumetric excess of cold acetone. The difference in solubility will force the benzothiazolium tosylate to crash out as a crystalline solid[2].

  • Validation & Isolation: Collect the crystals via vacuum filtration. Wash thoroughly with cold acetone to remove any unreacted MeOTs. The resulting solid should be highly soluble in dichloromethane (DCM), confirming the presence of the lipophilic tosylate counterion.

Protocol B: Counterion Exchange via Salt Metathesis (Iodide to Tosylate)

Causality Focus: If the benzothiazolium iodide salt is already in hand, it can be converted to the tosylate form. The thermodynamic driving force for this reaction is the exceptionally low solubility product constant (


) of Silver Iodide (AgI) in protic solvents[4].
  • Dissolution: Suspend 1.0 equivalent of benzothiazolium iodide in a minimal volume of anhydrous methanol.

  • Exchange: Add 1.05 equivalents of Silver Tosylate (AgOTs) to the suspension. Triturate or stir vigorously at room temperature[4].

  • Self-Validation (Visual Cue): Within minutes, the solution will become opaque as a dense, pale-yellow precipitate of Silver Iodide (AgI) forms. The formation of this insoluble byproduct is the visual confirmation that the metathesis is proceeding[4].

  • Filtration: Stir for 2 hours to ensure complete exchange. Filter the suspension through a tightly packed pad of Celite to remove the finely divided AgI precipitate.

  • Recovery: Concentrate the filtrate under reduced pressure to yield the pure benzothiazolium tosylate salt[4].

References

  • [1] Novel Azole-based Rearrangements. ScholarWorks@UARK. Available at: [Link]

  • [4] Asymmetric Synthesis of the C29-C34 Moiety of Fragment A of the Antascomicin B & Thermal Azole Based Claisen Rearrangements. SciSpace. Available at:[Link]

  • [3] An Insight into Symmetrical Cyanine Dyes as Promising Selective Antiproliferative Agents in Caco-2 Colorectal Cancer Cells. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] Synthesis and evaluation of new cyanine dyes as minor groove of [POLY (dA-dT)]2 binders. Google Patents. Available at:

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium Salts

[1]

Executive Summary & Chemical Context[2][3][4][5][6]

3-Ethyl-2-methyl-1,3-benzothiazol-3-ium is a cationic heterocyclic compound commonly used as a precursor for cyanine dyes and photosensitizers.[1] It does not exist as an isolated cation in the laboratory; it is always paired with a counter-ion. The two most prevalent forms are:[2]

  • Iodide Salt (CAS: 3119-93-5)[1][3][4]

  • Tosylate (p-Toluenesulfonate) Salt (CAS: 14933-76-7)[1]

Critical Directive: While the organic cation dictates the synthesis utility, the counter-ion dictates the specific toxicity profile and disposal compatibility . This guide treats the compound as a Hazardous Chemical Waste that is strictly non-drain disposable due to the persistence of the benzothiazole ring in aquatic environments and the acute toxicity of the salts.

Hazard Profiling & Risk Assessment

Effective disposal begins with accurate hazard identification. The iodide salt presents a higher acute toxicity risk than the tosylate.

Comparative Hazard Data
FeatureIodide Salt (CAS: 3119-93-5)Tosylate Salt (CAS: 14933-76-7)
GHS Signal DANGER WARNING
Acute Toxicity H301+H311+H331 (Toxic if swallowed, in contact with skin, or inhaled)H302+H312+H332 (Harmful if swallowed, in contact with skin, or inhaled)
Irritation H315 (Skin), H319 (Eye), H335 (Resp)H315 (Skin), H319 (Eye), H335 (Resp)
Stability Light Sensitive (Decomposes to release Iodine)Stable under normal conditions
Aquatic Risk High (Benzothiazole persistence)High (Benzothiazole persistence)

Scientist's Note: Do not treat the Iodide salt as a simple "salt." The iodide anion can oxidize to free iodine (


) under light or oxidative stress, creating a secondary corrosive and respiratory hazard.

Waste Segregation & Containerization Strategy

Proper segregation prevents cross-reactivity and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

A. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or Amber Glass (essential for Iodide salts to prevent photolysis).[1]

  • Labeling: Must be labeled "Hazardous Waste - Toxic."[1]

  • Segregation: Keep separate from strong oxidizers (e.g., perchlorates, nitrates) to prevent exothermic reactions with the sulfur-containing ring.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Halogenated Stream: If the solvent is Dichloromethane (DCM) or Chloroform.

  • Non-Halogenated Stream: If the solvent is Methanol, Ethanol, or DMF.

  • Aqueous Stream: Strictly Prohibited. Do not pour aqueous solutions down the sink.[5] Benzothiazoles are difficult for municipal water treatment plants to degrade.

Disposal Workflow (Decision Logic)

The following diagram outlines the operational logic for disposing of this compound waste.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Solutions)StateCheck->LiquidSolidContainerSegregate intoAmber Glass or HDPE JarSolid->SolidContainerSolventCheckIdentify SolventLiquid->SolventCheckLabelSolidLabel: 'Toxic Solid Waste'(Note CAS No.)SolidContainer->LabelSolidEHSTransfer to EHS/Waste Contractorfor High-Temp IncinerationLabelSolid->EHSHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, EtOH, DMF)SolventCheck->NonHaloHaloContainerHalogenated Waste Carboy(Red Tag)Halo->HaloContainerNonHaloContainerOrganic Waste Carboy(Clear/Yellow Tag)NonHalo->NonHaloContainerHaloContainer->EHSNonHaloContainer->EHS

Figure 1: Decision matrix for segregating benzothiazolium waste streams based on physical state and solvent composition.

Emergency Spill Response Protocol

In the event of a powder spill (common with static-prone salts) or solution spill, immediate containment is required to prevent tracking toxic dust.

SpillResponseAssess1. Assess Volume & Hazard(Isolate Area)PPE2. Don PPE:Nitrile Gloves, Goggles,N95/P100 MaskAssess->PPEContain3. ContainmentPPE->ContainTypeType?Contain->TypeDrySpillPowder SpillType->DrySpillWetSpillLiquid SpillType->WetSpillActionDryCover with wet paper towelto prevent dust.Scoop into bag.DrySpill->ActionDryActionWetAbsorb with Vermiculiteor Universal Pads.Do NOT use bleach immediately.WetSpill->ActionWetDispose4. Seal in HazWaste BagLabel 'Debris from Toxic Spill'ActionDry->DisposeActionWet->DisposeReport5. Report to Safety OfficerDispose->Report

Figure 2: Step-by-step spill remediation workflow. Note the prohibition of immediate bleaching for iodide salts to prevent iodine gas evolution.

Scientific Rationale for Disposal Method

Why Incineration?

The benzothiazole ring system is chemically robust. Standard chemical deactivation methods (like oxidation with hypochlorite/bleach) are not recommended for the following reasons:

  • Iodine Release: If you use bleach on the Iodide salt, you will generate Iodine gas (

    
    ), creating an immediate respiratory hazard in the lab.
    
    
    
    [1]
  • Incomplete Degradation: The heterocyclic ring often survives mild oxidation, resulting in transformation products (like 2-hydroxybenzothiazole) that remain toxic to aquatic life.

High-temperature incineration (conducted by a licensed waste facility) ensures the complete mineralization of the organic skeleton into



References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Ethyl-2-methylbenzothiazolium iodide. Retrieved from [1]

  • TCI Chemicals. (2024). Product Specification and Safety: 3-Ethyl-2-methylbenzothiazolium Iodide. Retrieved from

  • US EPA. (2023). Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:[1][3][4][][7][8]1) Substance Details. EPA Substance Registry Services. Retrieved from

  • Fisher Scientific. (2025).[9] Safety Data Sheet: Benzothiazolium Salts. Retrieved from

A Senior Application Scientist's Guide to Safely Handling 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium and its Salts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium and its common salts, such as the iodide form. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring both your safety and the validity of your experimental outcomes.

Understanding the Hazard: A Proactive Approach to Safety

This compound salts are classified as hazardous materials. The primary routes of exposure and associated dangers include:

  • Acute Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]

Given these hazards, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation—it is a critical component of your experimental protocol.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense. The following table summarizes the minimum required PPE for handling this compound salts.

Body PartRecommended PPERationale and Specifications
Hands Nitrile rubber glovesProvides chemical resistance. A thickness of at least 0.5 mm is recommended. Always inspect gloves for tears or punctures before use.[3]
Eyes Chemical safety goggles and/or a face shieldProtects against splashes and airborne particles. Must be worn at all times in the handling area.
Body Chemical-resistant lab coatProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator (if applicable)Required if working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound will minimize risk and ensure a safe laboratory environment.

Preparation and Handling
  • Designated Work Area: All handling of this compound salts should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any dust or vapors.

  • Gather Materials: Before handling the compound, ensure all necessary equipment, including weighing paper, spatulas, and waste containers, are within the fume hood to minimize movement in and out of the controlled area.

  • Donning PPE: Put on your PPE in the following order: lab coat, safety goggles, and then gloves. This sequence ensures that your gloves remain as clean as possible until you begin handling the chemical.

The following diagram illustrates the standard workflow for safe chemical handling:

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Disposal prep_area Designate and Prepare Fume Hood gather_materials Gather All Necessary Materials prep_area->gather_materials don_nye don_nye gather_materials->don_nye don_ppe Don PPE (Coat, Goggles, Gloves) handle_chemical Handle Chemical Inside Fume Hood don_ppe->handle_chemical clean_spills Immediately Clean Any Spills handle_chemical->clean_spills segregate_waste Segregate Contaminated Waste clean_spills->segregate_waste doff_ppe Doff PPE (Gloves, Goggles, Coat) segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of Hazardous Chemicals.

During the Procedure
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. If the material is a fine powder, consider wetting it with a suitable solvent to minimize dust generation, if this will not interfere with your experiment.

  • Spill Management: In the event of a spill, immediately contain the area. Use an inert absorbent material, such as sand or vermiculite, to clean up the spill.[5] Do not use combustible materials like paper towels for the initial absorption. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[3]

Doffing PPE

The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence:

  • Gloves: Remove gloves first, turning them inside out as you do to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Goggles/Face Shield: Remove your eye protection.

  • Lab Coat: Remove your lab coat, turning the sleeves inside out.

  • Wash Hands: Immediately wash your hands again with soap and water.

Disposal Plan: A Critical Final Step

Proper disposal is essential to protect both the environment and other laboratory personnel.

  • Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated gloves, weighing paper, and spill cleanup materials, must be treated as hazardous waste.[4]

  • Waste Container: Use a dedicated, clearly labeled, and sealed container for this waste stream.[4] The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with the full chemical name ("Waste this compound Iodide" or the appropriate salt) and the relevant hazard symbols.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Do not dispose of this chemical down the drain.

By adhering to these procedures, you build a culture of safety and scientific excellence within your laboratory.

References

  • KEIMFARBEN GMBH, Safety data sheet. [Link]

  • Agfa, SAFETY DATA SHEET According to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • Wakol, Safety data sheet: StyleBase. [Link]

  • BASF, Safety Data Sheet: Vulcarus. [Link]

  • Otto Chemie Pvt. Ltd., SAFETY DATA SHEET: Methyl Iodide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.